8-(Hydroxyamino)-8-oxooctanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-(hydroxyamino)-8-oxooctanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c10-7(9-13)5-3-1-2-4-6-8(11)12/h13H,1-6H2,(H,9,10)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBDVONJRSJFLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(=O)O)CCC(=O)NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00614762 | |
| Record name | 8-(Hydroxyamino)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149647-86-9 | |
| Record name | 8-(Hydroxyamino)-8-oxooctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149647869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-(Hydroxyamino)-8-oxooctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00614762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-(HYDROXYAMINO)-8-OXOOCTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4CYV86ENG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
chemical and physical properties of 8-(Hydroxyamino)-8-oxooctanoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological activities of 8-(Hydroxyamino)-8-oxooctanoic acid. The information is intended to support research and development efforts in fields such as medicinal chemistry, pharmacology, and materials science.
Chemical and Physical Properties
This compound, also known as suberic acid monohydroxamate, is a dicarboxylic acid derivative belonging to the class of aliphatic hydroxamic acids. Its structure consists of an eight-carbon chain with a carboxylic acid group at one terminus and a hydroxamic acid group at the other.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₄ | [1][2] |
| Molecular Weight | 189.21 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 149647-86-9 | [2] |
| Canonical SMILES | C(CCCC(=O)O)CCC(=O)NO | [1] |
| InChI Key | YNBDVONJRSJFLP-UHFFFAOYSA-N | [1] |
| Computed XLogP3 | 0.3 | [2] |
| Appearance | White, Beige, or Pale yellow solid (predicted) | [3] |
| Melting Point | 72 - 74 °C (for the related compound 8-Hydroxyquinoline) | [3] |
| Boiling Point | 267 °C @ 752 mmHg (for the related compound 8-Hydroxyquinoline) | [3] |
| Solubility | Sparingly soluble in water; soluble in some organic solvents. |
Synthesis and Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound is not widely published, a general and plausible synthetic route can be derived from standard methods for hydroxamic acid formation and the synthesis of related compounds like suberoylanilide hydroxamic acid (SAHA). The most common approach involves the reaction of a carboxylic acid derivative (such as an acyl chloride or ester) with hydroxylamine.
A likely precursor for the synthesis is suberic acid (octanedioic acid) or its monoester derivative.[4]
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Methodologies:
A general procedure for the synthesis of a hydroxamic acid from a carboxylic acid monoester would involve the following steps:
-
Activation of the Carboxylic Acid: The free carboxylic acid group of a suberic acid monoester is converted into a more reactive species, such as an acyl chloride or activated ester. A common method is the reaction with thionyl chloride or oxalyl chloride in an inert solvent.[4]
-
Reaction with Hydroxylamine: The activated carboxylic acid derivative is then reacted with hydroxylamine or a protected form like O-benzylhydroxylamine.[4] This reaction is typically carried out in the presence of a base to neutralize the acid generated.
-
Deprotection/Hydrolysis: If a protected hydroxylamine was used, a deprotection step (e.g., hydrogenolysis for a benzyl group) is necessary. If the reaction was performed on the monoester, the ester group is hydrolyzed under acidic or basic conditions to yield the final product.[4]
Biological Activity and Potential Applications
Aliphatic hydroxamic acids are known to possess a range of biological activities, primarily attributed to their ability to chelate metal ions, which is crucial for the function of many enzymes.[5][6]
Antimicrobial Activity:
Several studies have demonstrated the antibacterial and antifungal properties of aliphatic hydroxamic acids.[5][6] One study investigated the antimycobacterial activities of a series of aliphatic hydroxamic acids and their metal complexes, including a C8 derivative (HA8). The iron complexes of this C8 hydroxamic acid showed some inhibitory activity against Mycobacterium bovis BCG.[5][7] The proposed mechanism of antimicrobial action often involves the chelation of essential metal ions, disrupting cellular processes.
Enzyme Inhibition:
The hydroxamic acid moiety is a well-known zinc-binding group and can inhibit various metalloenzymes. While specific enzyme inhibition data for this compound is scarce, related aliphatic hydroxamic acids have been shown to inhibit enzymes such as:
-
Histone Deacetylases (HDACs): Some hydroxamic acid derivatives are potent HDAC inhibitors.[8]
-
Matrix Metalloproteinases (MMPs): These enzymes are involved in tissue remodeling and are targets in various diseases.[6]
-
Urease: Inhibition of this enzyme is relevant in the context of infections by urease-producing bacteria.[6]
Proposed Mechanism of Enzyme Inhibition:
The hydroxamic acid functional group can act as a bidentate ligand, chelating the metal ion (often zinc) in the active site of metalloenzymes. This coordination displaces a water molecule that is typically involved in the catalytic mechanism, thereby inhibiting the enzyme's function.
Caption: Proposed mechanism of metalloenzyme inhibition by this compound.
Safety and Handling
Specific safety data for this compound is not available. However, based on related compounds, general laboratory safety precautions should be observed. This includes wearing personal protective equipment such as gloves, safety glasses, and a lab coat. Handling should be done in a well-ventilated area or a fume hood.[3][9]
Conclusion
This compound is an interesting bifunctional molecule with potential applications in drug discovery and materials science. Its properties as an aliphatic hydroxamic acid suggest likely antimicrobial and enzyme-inhibitory activities. Further research is warranted to fully elucidate its experimental physicochemical properties, optimize its synthesis, and explore its specific biological targets and mechanisms of action. This guide provides a foundational understanding to aid in these future investigations.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C8H15NO4 | CID 21490418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]
- 5. Antimycobacterial Activities of Hydroxamic Acids and Their Iron(II/III), Nickel(II), Copper(II) and Zinc(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Antimycobacterial Activities of Hydroxamic Acids and Their Iron(II/III), Nickel(II), Copper(II) and Zinc(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 8-Amino-8-oxooctanoic acid | 73427-53-9 | Benchchem [benchchem.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
The Genesis of a Histone Deacetylase Inhibitor: An In-depth Technical Guide to the Early Discovery and History of 8-(Hydroxyamino)-8-oxooctanoic Acid and its Anilide Derivative, Vorinostat (SAHA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide delves into the seminal discovery and historical development of 8-(hydroxyamino)-8-oxooctanoic acid, a key chemical entity that forms the backbone of the pioneering anti-cancer agent, Suberoylanilide Hydroxamic Acid (SAHA), commercially known as Vorinostat. The journey from a simple solvent, dimethylsulfoxide (DMSO), to a targeted epigenetic drug is a compelling narrative of scientific inquiry, hypothesis-driven drug design, and interdisciplinary collaboration. This document provides a comprehensive overview of the initial synthesis, preclinical and early clinical investigations, quantitative data, and the fundamental mechanism of action that established this compound as a cornerstone in the field of histone deacetylase (HDAC) inhibition.
The quest to understand the cell-differentiating properties of DMSO by researchers at Memorial Sloan-Kettering Cancer Center and Columbia University ultimately led to the development of SAHA.[1] This collaboration between researcher Paul Marks and chemist Ronald Breslow was pivotal in designing and synthesizing a new class of hybrid polar compounds, with SAHA emerging as a potent inducer of differentiation and apoptosis in transformed cells.[2][3] Preclinical studies revealed that SAHA's anti-tumor activity stemmed from its ability to inhibit histone deacetylases, leading to the accumulation of acetylated histones and subsequent changes in gene expression.[4] This guide will meticulously detail these early findings, offering a granular look at the data and methodologies that paved the way for SAHA's approval by the FDA for the treatment of cutaneous T-cell lymphoma and its ongoing investigation in a multitude of other malignancies.[1][2]
Physicochemical Properties
The foundational molecule, this compound, and its therapeutically prominent derivative, suberoylanilide hydroxamic acid (SAHA), possess distinct physicochemical properties that are crucial for their biological activity. A summary of these properties is presented below.
| Property | This compound | Suberoylanilide Hydroxamic Acid (SAHA) | Reference |
| IUPAC Name | This compound | N-hydroxy-N'-phenyloctanediamide | [5] |
| Synonyms | Octanoic acid, 8-(hydroxyamino)-8-oxo- | Vorinostat, SAHA | [5] |
| CAS Number | 149647-86-9 | 149647-78-9 | [5] |
| Molecular Formula | C₈H₁₅NO₄ | C₁₄H₂₀N₂O₃ | [5] |
| Molecular Weight | 189.21 g/mol | 264.32 g/mol | [5] |
| XLogP3 | 0.3 | Not Available | [5] |
Early Synthesis and Development
The synthesis of suberoylanilide hydroxamic acid (SAHA) was first detailed in the early 1990s in patents filed by Columbia University.[6][7] One of the initial synthetic routes described involves the coupling of the diacid chloride of suberic acid with aniline and hydroxylamine hydrochloride, albeit with a reported yield of 15-30%.[8][9] A more efficient, multi-step process was also developed, which has been refined over the years to improve yield and purity for commercial-scale production.[8][10]
Experimental Protocol: Early Multi-Step Synthesis of SAHA
This protocol is a generalized representation based on early described synthetic routes.
Step 1: Formation of Suberanilic Acid Methyl Ester
-
Suberic acid monomethyl ester is converted to its corresponding acid chloride.
-
The acid chloride is then coupled with aniline to yield the methyl ester of suberanilic acid.
Step 2: Hydrolysis to Suberanilic Acid
-
The methyl ester of suberanilic acid is hydrolyzed to produce suberanilic acid.
Step 3: Formation of the Hydroxamic Acid
-
Suberanilic acid is reacted with hydroxylamine to form the final product, suberoylanilide hydroxamic acid (SAHA).
A later, more efficient synthesis was developed, providing SAHA in a 79.8% yield.[10]
Caption: Early Synthetic Pathway of Vorinostat (SAHA)
Preclinical and Early Clinical Quantitative Data
The preclinical evaluation of SAHA demonstrated its potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Early clinical trials further established its safety profile and therapeutic potential.
In Vitro Efficacy of SAHA
| Cell Line | Assay | IC₅₀ (µM) | Reference |
| Various Childhood Cancer Cell Lines | DIMSCAN | Median: 1.44 (Range: 0.48 - 9.77) | [11] |
| A549 (Lung Carcinoma) | Proliferation Assay | ~5 | [6] |
| MDA (Breast Cancer) | Proliferation Assay | ~1 | [6] |
| H1299 (Lung Adenocarcinoma) | Proliferation Assay | 2.94 ± 0.15 | [12] |
| A549 (Lung Adenocarcinoma) | Proliferation Assay | 2.99 ± 0.77 | [12] |
Phase I Clinical Trial Pharmacokinetics of Intravenous Vorinostat
| Dose (mg/m²/day) | Terminal Half-life (min) | Plasma Concentration Exceeded (µM) | Reference |
| 75 - 900 | 21 - 58 | 2.5 | [4] |
Phase I Clinical Trial Pharmacokinetics of Oral Vorinostat in Solid Tumors
| Dose | Cₘₐₓ (µM) | Reference |
| 800 mg/day | 4.8 (± 2.8) | [13] |
Mechanism of Action: Histone Deacetylase Inhibition
SAHA's primary mechanism of action is the inhibition of histone deacetylases (HDACs), enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. SAHA, through its hydroxamic acid moiety, chelates the zinc ion in the active site of HDACs, thereby inhibiting their enzymatic activity.[1] This leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced genes, including those involved in cell cycle arrest, differentiation, and apoptosis.[4]
Caption: Mechanism of Action of Vorinostat (SAHA)
Key Early Experimental Protocols
The following are summaries of the key experimental protocols used in the initial evaluation of SAHA.
HDAC Inhibition Assay
A common early method to assess HDAC activity and inhibition involved incubating a protein sample with a fluorescent substrate, such as Boc-Lys(Ac)-AMC.
-
Incubation: The protein sample (e.g., cell lysate or purified HDAC enzyme) is incubated with the fluorescent substrate in the presence or absence of the inhibitor (SAHA) at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of a pan-HDAC inhibitor like trichostatin A or SAHA itself.
-
Development: Trypsin is added to the reaction mixture. Cleavage of the deacetylated substrate by trypsin releases the fluorescent molecule AMC.
-
Measurement: Fluorescence is measured using a fluorescent plate reader with an excitation wavelength of approximately 355 nm and an emission wavelength of around 460 nm. A decrease in fluorescence in the presence of SAHA indicates HDAC inhibition.[14]
Cell Viability/Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was frequently used to determine the effect of SAHA on cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: The cells are treated with various concentrations of SAHA or a vehicle control (DMSO) and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Apoptosis Assays
Several methods were employed to detect apoptosis induced by SAHA.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[15]
-
Cells are fixed and permeabilized.
-
Terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with labeled dUTPs.
-
The labeled cells are then visualized by microscopy or quantified by flow cytometry.
-
-
Annexin V Staining: This method identifies the externalization of phosphatidylserine, an early event in apoptosis.[15]
-
Cells are incubated with Annexin V conjugated to a fluorescent dye (e.g., FITC) and a vital dye such as propidium iodide (PI).
-
Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells.
-
PI enters cells with compromised membranes (late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Caspase Activation Assays: The activation of caspases, a family of proteases central to the apoptotic pathway, can be measured using specific substrates that become fluorescent or colorimetric upon cleavage.[16]
Conclusion
The journey from the observation of DMSO-induced cell differentiation to the development of this compound as the core of the targeted anticancer drug Vorinostat (SAHA) represents a landmark in medicinal chemistry and oncology. The early research, characterized by meticulous synthesis, rigorous preclinical testing, and insightful clinical investigation, not only provided a novel therapeutic agent but also validated the concept of epigenetic modulation as a viable strategy in cancer treatment. This technical guide has provided a detailed overview of the foundational science behind this important molecule, offering valuable insights for researchers and professionals in the ongoing quest for more effective cancer therapies.
References
- 1. Dimethyl sulfoxide to vorinostat: development of this histone deacetylase inhibitor as an anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. Clinical experience with the novel histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid) in patients with relapsed lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C8H15NO4 | CID 21490418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The antitumor histone deacetylase inhibitor suberoylanilide hydroxamic acid exhibits antiinflammatory properties via suppression of cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. air.unimi.it [air.unimi.it]
- 8. US9162974B2 - Process for the preparation of vorinostat - Google Patents [patents.google.com]
- 9. EP2349985A2 - Process for the preparation of vorinostat - Google Patents [patents.google.com]
- 10. A new simple and high-yield synthesis of suberoylanilide hydroxamic acid and its inhibitory effect alone or in combination with retinoids on proliferation of human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC inhibitor SAHA enhances antitumor immunity via the HDAC1/JAK1/FGL1 axis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A phase I pharmacokinetic study of pulse-dose vorinostat with flavopiridol in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Apoptosis Assays [sigmaaldrich.com]
- 16. Apoptosis Assays | Apoptosis Detection | Apoptosis Markers [worldwide.promega.com]
biological activity of 8-(Hydroxyamino)-8-oxooctanoic acid in vitro
An In-Depth Technical Guide to the In Vitro Biological Activity of 8-(Hydroxyamino)-8-oxooctanoic Acid (Vorinostat/SAHA)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, more commonly known as Suberoylanilide Hydroxamic Acid (SAHA) or by its approved drug name Vorinostat, is a potent small molecule inhibitor of histone deacetylases (HDACs). As a member of the hydroxamic acid class of HDAC inhibitors, it plays a critical role in epigenetic regulation by altering chromatin structure and gene expression. In vitro studies have extensively characterized its activity, demonstrating broad-spectrum anti-proliferative effects across a wide range of cancer cell lines. The primary mechanism involves the inhibition of Class I and II HDAC enzymes, leading to the hyperacetylation of histone and non-histone proteins. This event triggers a cascade of cellular responses, including cell cycle arrest, induction of apoptosis, and cellular differentiation. This document provides a comprehensive overview of the in vitro biological activities of Vorinostat, detailed experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows.
Core Mechanism of Action
Vorinostat functions as a broad-spectrum inhibitor of Class I and Class II histone deacetylase enzymes.[1] Its hydroxamic acid moiety chelates the zinc ion located in the catalytic active site of HDACs, effectively blocking their enzymatic activity.[2] This inhibition prevents the removal of acetyl groups from the lysine residues of histones and other proteins.[3] The resulting accumulation of acetylated proteins, particularly histones H3 and H4, leads to a more open and transcriptionally active chromatin structure.[4][5] This altered epigenetic landscape allows for the expression of previously silenced genes, including critical tumor suppressors and cell cycle regulators, which ultimately drives the observed anti-tumor effects.[1][6]
Quantitative In Vitro Biological Activity
The biological activity of Vorinostat has been quantified through various in vitro assays, including direct enzyme inhibition and cell-based anti-proliferative studies.
Histone Deacetylase (HDAC) Enzyme Inhibition
Vorinostat demonstrates potent inhibitory activity against several HDAC isoforms, with IC50 values typically in the nanomolar to low micromolar range.
| Target Enzyme | IC50 Value | Assay Type | Reference(s) |
| HDAC (mixture) | ~10 nM | Cell-free | [4] |
| HDAC1 | 10 nM | Cell-free | [4] |
| HDAC3 | 20 nM | Cell-free | [4] |
| HDAC1 | 0.25 µM (250 nM) | Cell-free | [7][8] |
| HDAC3 | 0.30 µM (300 nM) | Cell-free | [7][8] |
Anti-proliferative and Cytotoxic Activity
The IC50 values for Vorinostat-induced growth inhibition vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 Value (at 48-72h) | Reference(s) |
| MCF-7 | Breast Cancer | 0.75 µM | [4] |
| HT1080 | Fibrosarcoma | 2.4 µM | [4] |
| Raji | B-cell Lymphoma | 2.82 µM | [9] |
| RL | B-cell Lymphoma | 1.63 µM | [9] |
| SW-982 | Synovial Sarcoma | 8.6 µM | [10] |
| SW-1353 | Chondrosarcoma | 2.0 µM | [10] |
| LNCaP | Prostate Cancer | 2.5 - 7.5 µM | [4][11] |
| PC-3 | Prostate Cancer | 2.5 - 7.5 µM | [4] |
| A549 | Non-small-cell Lung Cancer | > 5 µM | [12] |
| MES-SA | Uterine Sarcoma | ~3 µM | [13] |
Key In Vitro Biological Effects
Induction of Cell Cycle Arrest
A primary outcome of Vorinostat treatment in cancer cells is the induction of cell cycle arrest, most commonly in the G1 and G2/M phases.[4][5] This cytostatic effect is mediated by the altered expression of key cell cycle regulatory proteins. Vorinostat consistently induces the expression of the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1) in a p53-independent manner.[5][14][15] The upregulation of p21 inhibits cyclin/CDK complexes, thereby halting cell cycle progression. Additionally, Vorinostat has been shown to down-regulate the expression of proteins that promote cell cycle progression, such as CDK2, Cyclin E, and Cyclin B1.[9][10][15]
Induction of Apoptosis
Beyond cytostatic effects, Vorinostat induces programmed cell death, or apoptosis, in a wide variety of transformed cells.[6][16] The apoptotic response is triggered through both intrinsic (mitochondrial) and extrinsic pathways. Mechanistically, this is associated with the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins.[5][17] Hallmarks of Vorinostat-induced apoptosis observed in vitro include the activation of executioner caspases (e.g., caspase-3), cleavage of poly (ADP-ribose) polymerase (PARP), and the appearance of a sub-G1 peak in cell cycle analysis, which is indicative of DNA fragmentation.[10][16]
Modulation of Gene and Protein Expression
As an HDAC inhibitor, Vorinostat's fundamental action is to alter the cellular transcriptome and proteome. It induces the expression of a relatively small subset of genes (estimated at less than 2%) in cultured cells.[11][18] Key upregulated genes include the aforementioned cell cycle inhibitor p21 and the pro-apoptotic protein Bax.[5] Furthermore, Vorinostat treatment leads to a marked increase in the acetylation of non-histone proteins, such as α-tubulin, which can affect microtubule stability and cell motility.[12]
Visualization of Signaling and Workflows
Signaling Pathway of Vorinostat Action
References
- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vorinostat - Wikipedia [en.wikipedia.org]
- 3. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vorinostat, a histone deacetylase (HDAC) inhibitor, promotes cell cycle arrest and re-sensitizes rituximab- and chemo-resistant lymphoma cells to chemotherapy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vorinostat modulates cell cycle regulatory proteins in glioma cells and human glioma slice cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pnas.org [pnas.org]
Introduction to 8-(Hydroxyamino)-8-oxooctanoic Acid Derivatives and their Primary Function
An In-depth Technical Guide to Known Derivatives of 8-(Hydroxyamino)-8-oxooctanoic Acid and Their Function
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known derivatives of this compound, a core scaffold for a significant class of histone deacetylase (HDAC) inhibitors. The primary focus of this document is on the synthesis, biological function, and structure-activity relationships of these compounds, with a particular emphasis on Suberoylanilide Hydroxamic Acid (SAHA) and its analogs.
This compound serves as the foundational structure for a prominent class of therapeutics known as histone deacetylase (HDAC) inhibitors. These enzymes play a crucial role in epigenetic regulation by removing acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation process leads to a more condensed chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.
The balance between histone acetylation and deacetylation is vital for normal cellular function, and its dysregulation is implicated in various diseases, particularly cancer.[2] Derivatives of this compound function by chelating the zinc ion within the active site of HDACs, thereby inhibiting their enzymatic activity.[3] This inhibition leads to an accumulation of acetylated histones, a more open chromatin structure, and the re-expression of silenced genes, including tumor suppressor genes. The downstream cellular effects include cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]
The most well-known derivative is Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat, which was the first HDAC inhibitor to receive FDA approval for the treatment of cutaneous T-cell lymphoma.[2] The general structure of these inhibitors consists of three key components: a zinc-binding group (the hydroxamic acid moiety), a linker (the octanoic acid backbone), and a "cap" group that interacts with the surface of the enzyme.[2] Research has focused on modifying the cap group and the linker to enhance potency, isoform selectivity, and pharmacokinetic properties.[1][2]
Quantitative Data on Derivative Function
The following tables summarize the in vitro inhibitory activity of various derivatives of this compound against different HDAC isoforms and their anti-proliferative effects on cancer cell lines.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound Derivatives against HDAC Isoforms.
| Derivative | Linker Modification | Cap Group | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Reference |
| SAHA (Vorinostat) | None | Phenyl | 13 | 70 | - | - | 44 | [2] |
| 1c | C3-ethyl | Phenyl | - | - | - | - | - | [4] |
| 2a | C6-methyl | Phenyl | - | - | - | - | - | [1] |
| 2b | C6-phenyl | Phenyl | - | - | - | - | - | [1] |
| 16b | None | 3-methoxyphenyl-indazole | 13 | 62 | - | - | 41 | [2] |
| 16n | None | Indazole derivative | 2.7 | 4.2 | - | - | 3.6 | [2] |
| 16p | None | Indazole derivative | 3.1 | 3.6 | - | - | 3.3 | [2] |
| 34a | 5-carbon chain | Phenyl-thiadiazole | - | - | - | - | - | [2] |
| 7a | - | Ligustrazine | 114.3 | 53.7 | - | - | - | [5] |
| 29 | 6-carbon chain | 6-methyl-2-(methylthio)-5-propylpyrimidine | - | - | - | - | 1200 | [3] |
| 3g | - | Tetrahydroisoquinoline | >10000 | >10000 | >10000 | >10000 | 82 | [6] |
| 3n | - | Tetrahydroisoquinoline | >10000 | >10000 | >10000 | >10000 | 55 | [6] |
Note: Dashes indicate data not provided in the cited sources.
Table 2: Anti-proliferative Activity (IC50) of Selected Derivatives against Cancer Cell Lines.
| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| SAHA (Vorinostat) | HCT116 | Colorectal Cancer | 4.9 | [2] |
| SAHA (Vorinostat) | MCF-7 | Breast Cancer | 0.8 | [2] |
| SAHA (Vorinostat) | HeLa | Cervical Cancer | 5.0 | [2] |
| 16a | HCT116 | Colorectal Cancer | >50 | [2] |
| 16a | MCF-7 | Breast Cancer | >41.5 | [2] |
| 16a | HeLa | Cervical Cancer | >50 | [2] |
| 16n | HCT-116 | Colorectal Cancer | - | [2] |
| 16n | HeLa | Cervical Cancer | - | [2] |
| 16p | HCT-116 | Colorectal Cancer | - | [2] |
| 16p | HeLa | Cervical Cancer | - | [2] |
Note: Dashes indicate that the source states superior activity to SAHA without providing a specific value.
Experimental Protocols
General Synthesis of Hydroxamic Acid Derivatives
The synthesis of this compound derivatives, particularly SAHA analogs, typically involves the conversion of a corresponding carboxylic acid ester to the final hydroxamic acid.
Materials:
-
Appropriate methyl or ethyl ester of the derivatized octanoic acid
-
Hydroxylamine hydrochloride (NH2OH·HCl)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or a mixture of Water/Methanol
-
Hydrochloric acid (HCl) for acidification
-
Standard laboratory glassware and purification apparatus (e.g., for filtration, column chromatography)
Procedure:
-
A solution of hydroxylamine hydrochloride is prepared in methanol.
-
An equimolar or slight excess of a base, such as potassium hydroxide, is added to the hydroxylamine hydrochloride solution and stirred at room temperature to generate free hydroxylamine. The resulting salt precipitate (e.g., KCl) is typically removed by filtration.[3]
-
The corresponding ester precursor of the desired derivative is added to the filtrate containing free hydroxylamine.[3]
-
The reaction mixture is stirred at a controlled temperature (often 0-5°C or room temperature) for a period ranging from one hour to several hours, monitored by Thin Layer Chromatography (TLC).[3]
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified to a pH of 5-6 with concentrated HCl to precipitate the hydroxamic acid product.[3]
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
In Vitro HDAC Inhibition Assay (Fluorometric)
A common method to determine the inhibitory activity of these derivatives is a fluorescence-based assay using a fluorogenic substrate.
Principle: This assay utilizes an acetylated lysine substrate linked to a fluorescent reporter molecule, such as 7-Amino-4-methylcoumarin (AMC), which is quenched in its acetylated form. HDAC enzymes deacetylate the lysine residue. A developing enzyme, typically trypsin, then cleaves the deacetylated substrate, releasing the fluorophore (AMC), which results in a measurable fluorescent signal.[7][8] The intensity of the fluorescence is proportional to the HDAC activity.
Materials:
-
Recombinant human HDAC isoforms or HeLa cell nuclear extract as a source of HDACs
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., Tris-based buffer with appropriate salts)
-
HDAC inhibitor (the derivative to be tested) and a reference inhibitor (e.g., SAHA or Trichostatin A)
-
Developing enzyme solution (e.g., trypsin in assay buffer)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation ~360 nm, Emission ~460 nm)[8]
Procedure:
-
Prepare serial dilutions of the test derivative and the reference inhibitor in the assay buffer.
-
In the wells of a 96-well plate, add the HDAC enzyme source.
-
Add the various concentrations of the test derivative or reference inhibitor to the respective wells. Include a control well with no inhibitor.
-
Incubate the plate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to interact with the enzyme.[7]
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the HDAC reaction and initiate the development step by adding the developing enzyme solution to all wells. This solution may also contain a potent HDAC inhibitor like Trichostatin A to halt further deacetylation.[8]
-
Incubate for an additional 15-30 minutes to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the derivative and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of action of this compound derivatives as HDAC inhibitors and a typical workflow for their evaluation.
Caption: Mechanism of action for HDAC inhibitors.
Caption: Workflow for evaluation of HDAC inhibitors.
References
- 1. The structural requirements of histone deacetylase inhibitors: Suberoylanilide hydroxamic acid analogs modified at the C6 position - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. BJOC - Synthesis and HDAC inhibitory activity of pyrimidine-based hydroxamic acids [beilstein-journals.org]
- 4. The Structural Requirements of Histone Deacetylase Inhibitors: Suberoylanilide Hydroxamic Acid Analogues Modified at the C3 Position Display Isoform Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Design, Synthesis, and Biological Evaluation of Tetrahydroisoquinoline-Based Histone Deacetylase 8 Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 8-(Hydroxyamino)-8-oxooctanoic Acid (Suberohydroxamic Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(Hydroxyamino)-8-oxooctanoic acid, more commonly known as suberohydroxamic acid (SBHA), is a member of the hydroxamic acid class of compounds that has garnered interest in the field of epigenetics and cancer research. Its primary mechanism of action is the inhibition of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the regulation of gene expression. By inhibiting HDACs, SBHA can induce changes in chromatin structure, leading to the expression of tumor suppressor genes and ultimately causing cell differentiation, cell cycle arrest, and apoptosis in cancer cells. This guide provides a comprehensive overview of the available scientific literature on this compound, focusing on its biochemical properties, mechanism of action, and its effects in preclinical studies.
Chemical and Physical Properties
This compound is a C8 straight-chain hydroxamic acid. Its structure consists of an eight-carbon backbone with a carboxylic acid group at one end and a hydroxamic acid group at the other.
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Suberohydroxamic acid, Suberic acid hydroxamate, SBHA |
| CAS Number | 38937-66-5 |
| Molecular Formula | C₈H₁₆N₂O₄ |
| Molecular Weight | 204.22 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO and DMF |
Mechanism of Action: Histone Deacetylase Inhibition
The primary molecular target of this compound is the family of histone deacetylase (HDAC) enzymes. HDACs are responsible for removing acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.
SBHA acts as a competitive inhibitor of HDACs. The hydroxamic acid moiety chelates the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity. This inhibition leads to an accumulation of acetylated histones, resulting in a more open chromatin conformation and the activation of gene transcription.
Signaling Pathway of HDAC Inhibition Leading to Apoptosis
Caption: HDAC inhibition by SBHA leads to apoptosis via altered gene expression.
Quantitative Data on Biological Activity
This compound has been shown to be a potent inhibitor of Class I histone deacetylases, particularly HDAC1 and HDAC3.
| Target | IC₅₀ (µM) | Reference |
| HDAC1 | 0.25 | [1][2][3] |
| HDAC3 | 0.30 | [1][2][3] |
IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
General Workflow for Assessing In Vitro Activity
Caption: Workflow for in vitro evaluation of SBHA in cancer cell lines.
Protocol 1: Cell Viability Assay (WST-8)
This protocol is for determining the effect of SBHA on the proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of SBHA (e.g., 10, 20, 40, 80 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 72 hours).
-
WST-8 Reagent Addition: Add WST-8 reagent to each well and incubate for 2 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Analysis by Annexin V/PI Staining
This protocol is for quantifying apoptosis induced by SBHA.
-
Cell Treatment: Treat cancer cells with the desired concentration of SBHA for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate for 15 minutes at 4°C in the dark.
-
Flow Cytometry: Add 1X binding buffer and analyze the samples on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Preclinical and Clinical Status
While the related compound, suberoylanilide hydroxamic acid (SAHA, Vorinostat), is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma, there is limited publicly available information on the preclinical and clinical development of this compound. Searches of clinical trial databases did not yield any registered clinical trials specifically for this compound. Its use appears to be primarily in a research context to understand the structure-activity relationships of HDAC inhibitors.
Conclusion
This compound is a potent inhibitor of HDAC1 and HDAC3 that demonstrates anticancer properties in vitro by inducing cell cycle arrest and apoptosis. While it serves as a valuable research tool for studying the biological consequences of HDAC inhibition, a comprehensive public dataset on its full HDAC isoform selectivity, detailed synthesis protocols, pharmacokinetics, and clinical evaluation is currently lacking. Further research is required to fully elucidate its therapeutic potential and to advance it from a laboratory tool to a potential clinical candidate.
References
Preliminary Studies on the Therapeutic Potential of 8-(Hydroxyamino)-8-oxooctanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the preliminary studies on the therapeutic potential of 8-(hydroxyamino)-8-oxooctanoic acid, a promising histone deacetylase (HDAC) inhibitor. While direct preclinical data on this specific molecule is limited in publicly accessible literature, this document consolidates information on its synthesis, mechanism of action, and potential therapeutic applications by drawing parallels with structurally and functionally related compounds, primarily the well-characterized HDAC inhibitor Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA). This guide includes detailed experimental protocols, quantitative data from relevant preclinical studies on analogous compounds, and visualizations of key cellular pathways to support further research and development efforts in the field of epigenetic cancer therapy.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anti-cancer agents.[1][2]
This compound is a hydroxamic acid derivative of suberic acid. The hydroxamic acid moiety is a key pharmacophore known to chelate the zinc ion in the active site of HDACs, leading to their inhibition. Its structural similarity to the core of Vorinostat (SAHA) suggests it may possess significant HDAC inhibitory activity and therapeutic potential, particularly in hematological malignancies such as T-cell lymphomas where HDAC inhibitors have shown clinical efficacy.[3][4][5] This guide aims to provide a comprehensive resource for researchers interested in exploring the therapeutic utility of this compound.
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of histone deacetylases. The hydroxamic acid group (-CONHOH) acts as a zinc-binding group, chelating the Zn²⁺ ion in the catalytic pocket of HDAC enzymes. This binding prevents the enzyme from deacetylating its histone and non-histone protein substrates.
The downstream effects of HDAC inhibition are pleiotropic and include:
-
Histone Hyperacetylation: Increased acetylation of histone tails leads to a more relaxed chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes.[6]
-
Induction of Apoptosis: HDAC inhibitors have been shown to induce programmed cell death in cancer cells through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2).[5]
-
Cell Cycle Arrest: Inhibition of HDACs can cause cell cycle arrest at various checkpoints, notably G1 and G2/M phases, by modulating the expression of cell cycle regulatory proteins like p21.[3]
-
Modulation of Non-Histone Proteins: HDACs also deacetylate numerous non-histone proteins involved in cellular processes such as signal transduction, protein folding, and DNA repair. Inhibition of HDACs can therefore impact these pathways.[7]
Data Presentation: Preclinical Data for Structurally Related HDAC Inhibitors
Direct quantitative preclinical data for this compound is not widely available. Therefore, this section presents data for the structurally related and well-characterized HDAC inhibitor, Vorinostat (SAHA), to provide a benchmark for the potential activity of this compound.
| Compound | Assay Type | Cell Line | IC50 / GI50 (µM) | Reference |
| Vorinostat (SAHA) | In vitro Cytotoxicity | Pediatric ALL Cell Lines | 0.2 - 0.9 | [3] |
| Vorinostat (SAHA) | In vitro Cytotoxicity | Pediatric AML Cell Lines | 0.2 - 0.9 | [3] |
| Vorinostat (SAHA) | In vitro Growth Inhibition | PPTP In Vitro Panel | Median IC50: 1.44 | [6] |
Table 1: In Vitro Activity of Vorinostat (SAHA) in Leukemia Cell Lines.
| Compound | Animal Model | Tumor Type | Dosing Regimen | Outcome | Reference |
| Vorinostat (SAHA) | Mouse Xenograft | Childhood Solid Tumors | Intraperitoneal | No objective responses | [6] |
| Vorinostat (SAHA) | Mouse Xenograft | Acute Lymphoblastic Leukemia | Intraperitoneal | No objective responses | [6] |
Table 2: In Vivo Efficacy of Vorinostat (SAHA) in Pediatric Cancer Xenograft Models.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.
Synthesis of this compound
This protocol is a plausible synthetic route based on general methods for hydroxamic acid synthesis from carboxylic acids.
Step 1: Monomethyl Esterification of Suberic Acid
-
Dissolve suberic acid (1 equivalent) in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield monomethyl suberate.
Step 2: Conversion to Suberoyl Chloride Monomethyl Ester
-
Dissolve monomethyl suberate (1 equivalent) in an anhydrous solvent such as dichloromethane or toluene.
-
Add oxalyl chloride (1.2 equivalents) dropwise at 0°C.
-
Add a catalytic amount of DMF.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
Step 3: Formation of the Hydroxamic Acid
-
Prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base (e.g., triethylamine or sodium bicarbonate, 3 equivalents) in a suitable solvent like THF/water.
-
Cool the hydroxylamine solution to 0°C.
-
Slowly add the crude suberoyl chloride monomethyl ester dissolved in THF to the hydroxylamine solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 3-4 hours.
-
Acidify the reaction mixture with dilute HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester of this compound.
Step 4: Hydrolysis of the Methyl Ester
-
Dissolve the methyl ester in a mixture of THF and water.
-
Add lithium hydroxide (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with dilute HCl and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization to obtain this compound.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol is based on commercially available HDAC activity assay kits.
-
Reagent Preparation: Prepare the assay buffer, HDAC substrate, and developer solution as per the manufacturer's instructions.
-
Enzyme and Inhibitor Preparation: Reconstitute the recombinant human HDAC8 enzyme in assay buffer. Prepare a serial dilution of this compound in assay buffer.
-
Assay Procedure:
-
Add assay buffer to the wells of a 96-well black microplate.
-
Add the HDAC8 enzyme to all wells except the blank.
-
Add the test compound or vehicle control to the respective wells.
-
Incubate for 10-15 minutes at 37°C.
-
Initiate the reaction by adding the HDAC substrate.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for 15-20 minutes at room temperature.
-
-
Data Analysis: Measure the fluorescence using a microplate reader (e.g., excitation 360 nm, emission 460 nm). Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells (e.g., Jurkat T-cell leukemia cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.
Western Blot for Histone Acetylation
-
Cell Treatment and Lysis: Treat cancer cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Mandatory Visualizations
Signaling Pathways
Caption: HDAC8 inhibition signaling pathway.
Experimental Workflow
Caption: Preclinical evaluation workflow.
Conclusion
This compound represents a promising scaffold for the development of novel HDAC inhibitors for cancer therapy. While direct preclinical data for this specific molecule is limited, the extensive research on the structurally related compound Vorinostat (SAHA) and other selective HDAC8 inhibitors provides a strong rationale for its further investigation. The experimental protocols and conceptual frameworks presented in this guide are intended to facilitate future research into the therapeutic potential of this compound and its analogs. Further studies are warranted to elucidate its specific HDAC isoform selectivity, quantify its anti-proliferative and pro-apoptotic effects in various cancer models, and evaluate its in vivo efficacy and safety profile.
References
- 1. Histone Deacetylase Inhibitors for Peripheral T-Cell Lymphomas [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. ashpublications.org [ashpublications.org]
- 4. Clinical experience with the novel histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid) in patients with relapsed lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitors for Peripheral T-Cell Lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Initial Testing (Stage 1) of Vorinostat (SAHA) by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Update on histone deacetylase inhibitors in peripheral T-cell lymphoma (PTCL) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Mechanistic Insights into 8-(Hydroxyamino)-8-oxooctanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of 8-(Hydroxyamino)-8-oxooctanoic acid, a hydroxamic acid derivative of potential interest in pharmaceutical research. Due to the limited availability of direct experimental data, this document presents predicted spectroscopic data based on the analysis of its chemical structure and comparison with related compounds. Furthermore, a comprehensive experimental protocol for its synthesis is provided, alongside a visualization of its potential mechanism of action as a histone deacetylase (HDAC) inhibitor.
Physicochemical Properties
This compound is a bifunctional molecule featuring a terminal carboxylic acid and a hydroxamic acid group. These functional groups confer the potential for this molecule to engage in various biological interactions, notably as a metal-chelating agent, a characteristic feature of many enzyme inhibitors.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₄ | [1][2] |
| Molecular Weight | 189.21 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 149647-78-9 | [2] |
| SMILES | C(CCCC(=O)O)CCC(=O)NO | [1] |
| InChIKey | YNBDVONJRSJFLP-UHFFFAOYSA-N | [1] |
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of NMR, IR, and Mass Spectrometry, and by analogy with structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | br s | 1H | COOH |
| ~10.4 | br s | 1H | NH OH |
| ~8.7 | br s | 1H | NHOH |
| ~2.18 | t | 2H | CH₂ -COOH |
| ~1.95 | t | 2H | CH₂ -CONHOH |
| ~1.50 | m | 4H | -CH₂-CH₂ -CH₂-COOH, -CH₂-CH₂ -CH₂-CONHOH |
| ~1.25 | m | 4H | -CH₂-CH₂ -CH₂-CH₂- |
Table 2: Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (ppm) | Assignment |
| ~174.5 | C OOH |
| ~169.0 | C ONHOH |
| ~33.5 | C H₂-COOH |
| ~32.0 | C H₂-CONHOH |
| ~28.5 | Internal C H₂ |
| ~28.3 | Internal C H₂ |
| ~25.0 | Internal C H₂ |
| ~24.5 | Internal C H₂ |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~3200 | Broad | O-H stretch (Hydroxamic acid) |
| ~3100 | Medium | N-H stretch (Hydroxamic acid) |
| ~2930, ~2850 | Strong | C-H stretch (Aliphatic) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1640 | Strong | C=O stretch (Hydroxamic acid, Amide I) |
| ~1550 | Medium | N-H bend (Hydroxamic acid, Amide II) |
| ~1460 | Medium | C-H bend (Aliphatic) |
| ~1250 | Strong | C-O stretch (Carboxylic acid) |
| ~920 | Broad | O-H bend (Carboxylic acid dimer) |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data
| Parameter | Value |
| Exact Mass | 189.10011 u |
| Molecular Ion [M]⁺ | m/z 189 |
| [M+H]⁺ | m/z 190 |
| [M+Na]⁺ | m/z 212 |
| Plausible Fragmentations | Loss of H₂O (m/z 171), Loss of COOH (m/z 144), Loss of NHOH (m/z 156), Cleavage of the alkyl chain. |
Experimental Protocols
The synthesis of this compound can be achieved from octanedioic acid (suberic acid) or its monoester derivative. The following protocol outlines a general and effective method.
Synthesis of this compound from Suberic Acid Monomethyl Ester
This two-step procedure involves the activation of the carboxylic acid group followed by reaction with hydroxylamine.
Step 1: Activation of Suberic Acid Monomethyl Ester
-
Dissolve suberic acid monomethyl ester (1 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Alternatively, the carboxylic acid can be converted to an acyl chloride using thionyl chloride or oxalyl chloride.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours.
Step 2: Formation of the Hydroxamic Acid
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 equivalents) and a base such as triethylamine or potassium hydroxide (1.5 equivalents) in a suitable solvent (e.g., methanol or a mixture of THF and water) at 0 °C.
-
Slowly add the hydroxylamine solution to the activated carboxylic acid derivative from Step 1 at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualization of Potential Mechanism of Action
Hydroxamic acids are a well-established class of histone deacetylase (HDAC) inhibitors.[3] The hydroxamic acid moiety acts as a zinc-binding group, chelating the Zn²⁺ ion in the active site of HDAC enzymes, thereby inhibiting their function. This leads to the hyperacetylation of histones and other proteins, affecting gene expression and inducing cell cycle arrest and apoptosis in cancer cells.
Caption: Mechanism of HDAC inhibition by a hydroxamic acid.
The provided diagram illustrates the general pharmacophore model for a hydroxamic acid-based HDAC inhibitor like this compound. The "Cap Group" interacts with the surface of the enzyme, the "Linker" region occupies a hydrophobic channel, and the crucial "Zinc-Binding Group" (the hydroxamic acid) chelates the zinc ion in the active site, leading to enzyme inhibition and subsequent cellular effects such as apoptosis.
References
Methodological & Application
Application Notes and Protocols for 8-(Hydroxyamino)-8-oxooctanoic acid in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(Hydroxyamino)-8-oxooctanoic acid, also known as suberic hydroxamic acid, is a member of the hydroxamic acid class of compounds. These molecules are known to act as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can lead to the accumulation of acetylated histones, resulting in a more open chromatin structure and the transcription of genes that can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. These characteristics make HDAC inhibitors a promising class of anti-cancer agents. Suberoylanilide hydroxamic acid (SAHA), a structurally related compound, is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma, highlighting the therapeutic potential of this class of molecules.
This document provides detailed protocols for the initial characterization of this compound in a cell culture setting. The following protocols are intended to serve as a guide for researchers to assess its biological activity, including its effect on HDAC activity, cell viability, histone acetylation, and the cell cycle.
Mechanism of Action: HDAC Inhibition
Histone deacetylases (HDACs) and histone acetyltransferases (HATs) are enzymes that regulate the acetylation state of lysine residues on histone tails. This post-translational modification is a key component of the "histone code," which influences chromatin structure and gene expression. Deacetylation of histones by HDACs leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.
This compound, as a hydroxamic acid-containing molecule, is predicted to inhibit HDACs by chelating the zinc ion present in the active site of these enzymes. This inhibition leads to an increase in the global acetylation of histones, which in turn can reactivate the expression of tumor suppressor genes, leading to the observed anti-proliferative effects.
Caption: Signaling pathway of HDAC inhibition by this compound.
Experimental Protocols
The following section details the experimental procedures to characterize the in vitro activity of this compound.
General Experimental Workflow
Caption: General experimental workflow for characterizing this compound.
Cell Culture and Compound Preparation
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7, HCT116)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
Protocol:
-
Culture the selected cell line in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO. Store at -20°C.
-
Prepare working solutions by diluting the stock solution in a complete culture medium to the desired concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assay (CCK-8 or MTT)
This assay determines the concentration of the compound that inhibits cell viability by 50% (IC50).
Materials:
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a blank (medium only).
-
At the end of the incubation period, add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Data Presentation:
| Concentration (µM) | Cell Viability (%) at 24h | Cell Viability (%) at 48h | Cell Viability (%) at 72h |
| Vehicle Control | 100 | 100 | 100 |
| 0.1 | |||
| 0.5 | |||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| IC50 (µM) | Determine from curve | Determine from curve | Determine from curve |
In Vitro HDAC Activity Assay
This assay measures the direct inhibitory effect of the compound on HDAC enzyme activity. Commercially available fluorometric or colorimetric kits are recommended.
Materials:
-
HDAC Activity Assay Kit (e.g., from Cayman Chemical, Promega)
-
HeLa nuclear extract (as a source of HDACs) or purified HDAC enzymes
-
This compound
-
Trichostatin A or SAHA (as a positive control)
-
96-well plate (black, for fluorescence)
-
Fluorometric plate reader
Protocol:
-
Follow the manufacturer's instructions for the specific HDAC activity assay kit.
-
Typically, the protocol involves incubating the HDAC enzyme source with the substrate and different concentrations of this compound.
-
After a defined incubation period, a developer solution is added to generate a fluorescent or colorimetric signal.
-
Measure the signal using a plate reader.
-
Calculate the percent inhibition of HDAC activity relative to the vehicle control and determine the IC50 value.
Data Presentation:
| Compound | Concentration (µM) | HDAC Activity (% of Control) |
| Vehicle Control | - | 100 |
| This compound | 0.01 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| IC50 (µM) | Determine from curve | |
| Positive Control (e.g., SAHA) | 0.1 | |
| 1 | ||
| IC50 (µM) | Determine from curve |
Western Blot for Histone Acetylation
This experiment confirms the mechanism of action by detecting changes in the acetylation levels of histones H3 and H4.
Materials:
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-Total Histone H3, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 hours.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone or β-actin levels.
Data Presentation:
| Treatment | Concentration (µM) | Relative Acetyl-H3 Level (Normalized) | Relative Acetyl-H4 Level (Normalized) |
| Vehicle Control | - | 1.0 | 1.0 |
| This compound | IC50/2 | ||
| IC50 | |||
| 2 x IC50 | |||
| Positive Control (e.g., SAHA) | (Effective Conc.) |
Cell Cycle Analysis by Flow Cytometry
This assay determines the effect of the compound on cell cycle progression.
Materials:
-
6-well plates
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations around the IC50 value for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Data Presentation:
| Treatment | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | - | |||
| This compound | IC50/2 | |||
| IC50 | ||||
| 2 x IC50 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the initial in vitro characterization of this compound. By systematically evaluating its cytotoxicity, HDAC inhibitory activity, and its effects on histone acetylation and cell cycle progression, researchers can gain valuable insights into its potential as a therapeutic agent. The provided tables and diagrams serve as a guide for data presentation and understanding the underlying biological processes. It is crucial to adapt these protocols to the specific cell lines and experimental conditions being used.
Applications of 8-(Hydroxyamino)-8-oxooctanoic Acid in Histone Deacetylase (HDAC) Inhibition Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-(Hydroxyamino)-8-oxooctanoic acid, more commonly known as Suberohydroxamic Acid (SAHA) or Vorinostat, is a potent, orally active pan-histone deacetylase (HDAC) inhibitor. It targets class I, II, and IV HDACs, playing a crucial role in epigenetic regulation by altering chromatin structure and gene expression.[1][2] By inhibiting HDACs, Vorinostat promotes the accumulation of acetylated histones and other proteins, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3] This has led to its FDA approval for the treatment of cutaneous T-cell lymphoma and its investigation in a wide range of other malignancies.[2] These application notes provide detailed protocols for key assays involving Vorinostat and summarize its activity across various HDAC isoforms and cancer cell lines.
Mechanism of Action
Vorinostat exerts its inhibitory effect by chelating the zinc ion within the catalytic site of HDAC enzymes.[4] This action blocks the deacetylation of lysine residues on both histone and non-histone proteins. The resulting hyperacetylation of histones leads to a more relaxed chromatin structure, allowing for the transcription of genes that can suppress tumor growth.[5] Additionally, the acetylation of non-histone proteins, such as transcription factors and chaperones, contributes to its anti-cancer effects.[6]
Quantitative Data Summary
The inhibitory activity of this compound varies across different HDAC isoforms and cancer cell lines. The following tables summarize key quantitative data from various studies.
Table 1: Inhibitory Activity (IC50) of Vorinostat against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Reference |
| HDAC1 | 10 - 61 | [1][7] |
| HDAC2 | 96 - 251 | [7][8] |
| HDAC3 | 19 - 20 | [1][7] |
| HDAC6 | 33 - 320 | [8] |
| HDAC8 | 380 - 827 | [7][8] |
Table 2: Anti-proliferative Activity (IC50) of Vorinostat in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hrs) | Reference |
| A549 | Non-Small Cell Lung Cancer | 2.99 | Not Specified | [9] |
| H1299 | Non-Small Cell Lung Cancer | 2.94 | Not Specified | [9] |
| HCT116 | Colon Carcinoma | 0.67 - 0.77 | Not Specified | [10] |
| RK33 | Larynx Cancer | 1.64 (0.432 µg/ml) | Not Specified | [11] |
| RK45 | Larynx Cancer | 1.32 (0.348 µg/ml) | Not Specified | [11] |
| LNCaP | Prostate Cancer | 2.5 - 7.5 | Not Specified | [12] |
| PC-3 | Prostate Cancer | 2.5 - 7.5 | Not Specified | [12] |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | Not Specified | [12] |
| MCF-7 | Breast Cancer | 0.75 | Not Specified | [12] |
| 4T1 | Breast Cancer | 1.59 - 12.12 | 48 - 72 | [1] |
| 518A2 | Melanoma | 0.9 | Not Specified | [1] |
Experimental Protocols
Here we provide detailed protocols for common assays used to evaluate the efficacy of this compound.
In Vitro HDAC Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and allows for the direct measurement of HDAC activity.[13][14][15][16][17]
Materials:
-
HDAC Fluorometric Substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
HDAC Developer
-
HeLa Nuclear Extract (or other source of HDACs)
-
This compound (Vorinostat/SAHA)
-
Trichostatin A (TSA) as a positive control inhibitor
-
96-well black microplate
-
Fluorescence plate reader (Ex/Em = 350-380/440-460 nm)
Procedure:
-
Prepare Reagents: Dilute HDAC Assay Buffer and reconstitute other reagents according to the manufacturer's instructions. Prepare a serial dilution of Vorinostat in Assay Buffer. A recommended starting range is 1 - 20 µM.[14]
-
Reaction Setup:
-
To each well, add 85 µl of ddH2O.
-
For test samples, add 10-50 µg of nuclear extract or cell lysate.
-
For the positive control, add a known amount of HeLa nuclear extract.
-
For the negative control, add the sample and a known HDAC inhibitor like TSA.
-
For the blank, add only ddH2O.
-
Add 10 µl of 10X HDAC Assay Buffer to each well.
-
-
Initiate Reaction: Add 5 µl of the HDAC Fluorometric Substrate to each well and mix thoroughly.
-
Incubation: Incubate the plate at 37°C for 30 minutes or longer.
-
Stop Reaction and Develop Signal: Add 10 µl of Lysine Developer to each well, mix, and incubate at 37°C for 30 minutes. The developer contains TSA to stop the HDAC reaction.[17]
-
Read Fluorescence: Measure the fluorescence using a plate reader at the specified wavelengths.
-
Data Analysis: Express HDAC activity as Relative Fluorescence Units (RFU) per µg of protein. For inhibitor studies, calculate the percentage of inhibition relative to the untreated control.
Cell-Based HDAC Inhibition Assay
This assay measures the ability of Vorinostat to inhibit HDAC activity within intact cells.[10]
Materials:
-
HCT116 or other suitable cell line
-
Cell culture medium and supplements
-
This compound (Vorinostat/SAHA)
-
Cell-based HDAC activity assay kit (e.g., HDAC-Glo I/II)
-
96-well white microplate
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of Vorinostat. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a desired period (e.g., 1, 3, 6, or 18 hours).[10]
-
Assay: Follow the manufacturer's protocol for the cell-based HDAC assay kit. This typically involves adding a reagent that lyses the cells and contains the substrate for a luminogenic reaction.
-
Read Luminescence: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is inversely proportional to HDAC activity. Calculate the IC50 value of Vorinostat from the dose-response curve.
Western Blot for Histone Acetylation
This method is used to visualize the increase in histone acetylation following treatment with Vorinostat.[18][19][20][21]
Materials:
-
Cell line of interest
-
This compound (Vorinostat/SAHA)
-
Cell lysis buffer (e.g., Laemmli buffer)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk in PBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with Vorinostat for the desired time and concentration. Wash cells with ice-cold PBS and lyse them in Laemmli buffer at 95°C for 10 minutes.[19]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 15 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[19]
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane and add the chemiluminescent substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone and loading control levels.
Signaling Pathways and Visualizations
This compound impacts several key signaling pathways involved in cancer cell survival and proliferation.
HDAC Inhibition and Gene Activation Workflow
The primary mechanism of Vorinostat involves the inhibition of HDACs, leading to histone hyperacetylation and subsequent gene transcription.
Caption: Workflow of HDAC inhibition by this compound.
Impact on p53 and Cell Cycle Regulation
Caption: Simplified p53 signaling pathway affected by this compound.
Modulation of MAPK Signaling Pathway
Vorinostat has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often dysregulated in cancer.
Caption: Modulation of the JAK/STAT pathway, a branch of MAPK signaling, by SAHA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 3. Molecular mechanism leading to SAHA-induced autophagy in tumor cells: evidence for a p53-dependent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. floxuridine.com [floxuridine.com]
- 6. Screening for Therapeutic Targets of Vorinostat by SILAC-based Proteomic Analysis in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC inhibitor SAHA enhances antitumor immunity via the HDAC1/JAK1/FGL1 axis in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. resources.novusbio.com [resources.novusbio.com]
- 14. abcam.co.jp [abcam.co.jp]
- 15. content.abcam.com [content.abcam.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Time- and residue-specific differences in histone acetylation induced by VPA and SAHA in AML1/ETO-positive leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BKS-112, a Selective Histone Deacetylase 6 Inhibitor, Suppresses Triple-Negative Breast Cancer Cells via AKT/mTOR Pathway [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. usmai-fsu.primo.exlibrisgroup.com [usmai-fsu.primo.exlibrisgroup.com]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Preparation of Stock Solutions for 8-(Hydroxyamino)-8-oxooctanoic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of stock solutions of 8-(Hydroxyamino)-8-oxooctanoic acid, a hydroxamic acid derivative with potential applications as a histone deacetylase (HDAC) inhibitor. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results.
Introduction
This compound, also known as suberic acid monohydroxamate, belongs to the class of hydroxamic acids. These compounds are of significant interest in drug discovery and chemical biology due to their metal-chelating properties and their ability to inhibit metalloenzymes, most notably histone deacetylases (HDACs). Proper preparation of stock solutions is the first critical step in any in vitro or in vivo study. This document outlines the recommended procedures for solubilization, storage, and handling of this compound.
Physicochemical and Safety Data
A comprehensive understanding of the compound's properties and safety precautions is essential before handling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₅NO₄ | PubChem |
| Molecular Weight | 189.21 g/mol | PubChem |
| Appearance | White to off-white solid | General knowledge |
| Melting Point | Not available |
Table 2: Solubility Data (Analogous Compound: Suberoylanilide Hydroxamic Acid - SAHA)
| Solvent | Solubility | Source |
| DMSO | ~20 mg/mL | [1][2] |
| Ethanol | ~0.25 mg/mL | [1][2] |
| Water | Very poorly soluble | [3] |
| DMSO:PBS (pH 7.2) (1:1) | ~0.5 mg/mL | [1][2] |
Safety Precautions:
-
Always handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) for complete safety and handling information.
Experimental Protocol: Preparation of Stock Solutions
This protocol provides a step-by-step guide for preparing a high-concentration stock solution of this compound in DMSO, which can then be further diluted in aqueous media for experimental use.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibrate the Compound: Allow the vial of this compound to reach room temperature before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh the desired amount of the solid compound using a calibrated analytical balance in a tared, sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to start with a slightly lower volume of DMSO and add more to reach the final volume after complete dissolution.
-
Solubilize: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Sterilization (Optional): If the stock solution is to be used in cell culture, it can be sterilized by filtering through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to one month) or at -80°C for long-term storage.
Table 3: Example Calculations for Preparing a 10 mM Stock Solution
| Parameter | Value |
| Desired Stock Concentration | 10 mM |
| Molecular Weight | 189.21 g/mol |
| Mass of Compound to Weigh | 1.8921 mg |
| Volume of DMSO to Add | 1 mL |
Application Notes
-
Working Concentrations: For cell-based assays, HDAC inhibitors are typically used in the nanomolar to low micromolar range.[4][5][6] Prepare working solutions by diluting the high-concentration DMSO stock solution in the appropriate cell culture medium immediately before use. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Stability in Aqueous Solutions: Hydroxamic acids can be susceptible to hydrolysis, particularly in basic aqueous solutions.[7] It is recommended to prepare fresh dilutions in aqueous buffers for each experiment and avoid storing them for extended periods.[1]
-
Mechanism of Action: this compound, as a hydroxamic acid, is presumed to act as an HDAC inhibitor. The hydroxamic acid moiety chelates the zinc ion in the active site of HDAC enzymes, thereby blocking their deacetylase activity. This leads to an accumulation of acetylated histones and other proteins, resulting in changes in gene expression and subsequent cellular effects such as cell cycle arrest and apoptosis.
Visualizations
Caption: Workflow for preparing stock solutions of this compound.
Caption: Mechanism of HDAC inhibition by a hydroxamic acid.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Research Applications for 8-(Hydroxyamino)-8-oxooctanoic acid (Vorinostat/SAHA)
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
8-(Hydroxyamino)-8-oxooctanoic acid, more commonly known as Suberoylanilide Hydroxamic Acid (SAHA) or by its approved drug name Vorinostat, is a potent inhibitor of histone deacetylases (HDACs). By inhibiting class I and II HDACs, Vorinostat leads to the hyperacetylation of histone and non-histone proteins, resulting in chromatin remodeling and modulation of gene expression.[1] This epigenetic modification can induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making it a valuable tool in oncology research.[2][3] Beyond its applications in cancer, Vorinostat has demonstrated significant potential in neuroscience, where it promotes neuroplasticity, and in models of other diseases such as diabetic nephropathy.[4][5] This document provides detailed application notes and experimental protocols for the in vivo use of Vorinostat in key research areas.
I. Application Notes
Oncology
Vorinostat has been extensively studied in various cancer models, demonstrating significant efficacy in inhibiting tumor growth both as a monotherapy and in combination with other anti-cancer agents.
-
Prostate Cancer: In preclinical studies using nude mice with CWR22 human prostate cancer xenografts, daily administration of Vorinostat led to a dose-dependent suppression of tumor growth.[2] A notable 97% reduction in the mean final tumor volume was observed at a dose of 50 mg/kg/day, with no detectable toxicity.[2] This suggests Vorinostat is a promising agent for the treatment of prostate carcinoma.[2]
-
Ovarian Cancer: In a nude mouse model of ovarian cancer, Vorinostat has been evaluated alone and in combination with paclitaxel.[6] The sequence of administration was found to be crucial, with paclitaxel followed by Vorinostat showing improved survival compared to the reverse sequence or Vorinostat alone.[6] This highlights the importance of optimizing combination therapy schedules.
-
In Vivo Imaging: A radiolabeled analog, 18F-suberoylanilide hydroxamic acid (18F-SAHA), has been developed for in vivo positron emission tomography (PET) imaging of HDACs.[7] This allows for the non-invasive quantification of HDAC inhibitor target binding and can be a valuable tool in clinical and preclinical studies to assess drug-target engagement.[7]
Neuroscience
Vorinostat is capable of crossing the blood-brain barrier and has emerged as a molecule of interest for its neuroprotective and neuroplasticity-enhancing effects.[4][8]
-
Cognitive Enhancement: Studies in animal models have shown that Vorinostat can improve memory, learning, and behavior.[4] It positively regulates the expression of neuronal genes, enhances synaptic transmission and potentiation, and promotes neurite outgrowth and spine density.[4]
-
Neurodevelopmental and Neurodegenerative Disorders: Given its ability to correct faulty neuronal functioning, Vorinostat is being investigated as a potential therapeutic for neurodevelopmental disorders with cognitive impairment and pharmaco-resistant seizures.[4] It has also shown therapeutic effects in animal models of various neurological and psychiatric disorders.[8]
Diabetic Nephropathy
Vorinostat has shown therapeutic potential in a murine model of diabetic nephropathy. Long-term administration attenuated renal injury through a mechanism involving the modulation of endothelial nitric oxide synthase (eNOS) expression and a reduction in oxidative-nitrosative stress.[5]
II. Quantitative Data Summary
The following tables summarize key quantitative data from in vivo and in vitro studies with Vorinostat.
Table 1: In Vivo Efficacy of Vorinostat in Cancer Models
| Cancer Type | Animal Model | Dosing Regimen | Key Findings | Reference |
| Prostate Cancer | Nude mice with CWR22 xenografts | 25, 50, 100 mg/kg/day (i.p.) | 97% reduction in mean final tumor volume at 50 mg/kg/day. | [2] |
| Ovarian Cancer | Nude mice | 25-100 mg/kg/day (i.p.) | Improved survival when administered after paclitaxel. | [6] |
Table 2: In Vitro Cytotoxicity of Vorinostat (IC50 Values)
| Cell Line | Cancer Type | IC50 Value (24h) | IC50 Value (48h) | Reference |
| LNCaP | Prostate Cancer | 2.5–7.5 μM | - | [2] |
| PC-3 | Prostate Cancer | 2.5–7.5 μM | - | [2] |
| TSU-Pr1 | Prostate Cancer | 2.5–7.5 μM | - | [2] |
| HeLa | Cervical Cancer | 7.8 μM | 3.6 μM | [9] |
| HepG2 | Liver Cancer | 2.6 μM | 1.0 μM | [9] |
III. Experimental Protocols
In Vivo Tumor Xenograft Study (Prostate Cancer)
This protocol is based on the methodology used to evaluate the efficacy of Vorinostat in a CWR22 human prostate cancer xenograft model.[2]
Objective: To assess the anti-tumor activity of Vorinostat in a mouse xenograft model.
Materials:
-
Nude mice (e.g., BALB/c nude)
-
CWR22 human prostate cancer cells
-
Vorinostat (SAHA)
-
Vehicle (e.g., Dimethyl sulfoxide - DMSO)
-
Saline
-
Matrigel
-
Calipers
-
Animal weighing scale
Procedure:
-
Cell Preparation and Implantation:
-
Culture CWR22 cells under standard conditions.
-
Harvest and resuspend cells in a 1:1 mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Animal Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare a stock solution of Vorinostat in DMSO.
-
For daily administration, dilute the stock solution with saline to the desired final concentrations (e.g., 25, 50, and 100 mg/kg).
-
Administer the Vorinostat solution or vehicle control intraperitoneally (i.p.) once daily.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and general health status throughout the study.
-
-
Study Termination and Tissue Collection:
-
At the end of the study, euthanize the animals.
-
Excise the tumors and measure their final weight and volume.
-
Collect tissues of interest for further analysis (e.g., histology, Western blot for acetylated histones).
-
In Vivo Diabetic Nephropathy Study
This protocol is based on a study investigating the effects of Vorinostat on renal injury in a streptozotocin (STZ)-induced diabetes model in mice.[5]
Objective: To evaluate the effect of Vorinostat on the development of diabetic nephropathy.
Materials:
-
Male C57BL/6 mice
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 mol/L, pH 4.5)
-
Vorinostat (SAHA)
-
Vehicle (e.g., DMSO)
-
Saline
-
Metabolic cages
-
Blood glucose monitoring system
Procedure:
-
Induction of Diabetes:
-
Administer a daily intraperitoneal (i.p.) injection of STZ (50 mg/kg) dissolved in citrate buffer for 5 consecutive days.
-
Monitor blood glucose levels to confirm the onset of diabetes (e.g., blood glucose > 250 mg/dL).
-
-
Animal Grouping and Treatment:
-
Randomize diabetic mice into a treatment group (Vorinostat) and a control group (vehicle).
-
Include a non-diabetic control group.
-
Prepare Vorinostat for daily i.p. administration at the desired dose.
-
-
Monitoring and Sample Collection:
-
Monitor blood glucose and body weight regularly.
-
At specified time points, place mice in metabolic cages for 24-hour urine collection to measure parameters like albuminuria.
-
-
Study Termination and Analysis:
-
At the end of the study period (e.g., 18 weeks), euthanize the animals.
-
Collect blood and kidney tissues.
-
Analyze kidney tissues for histological changes, expression of markers like eNOS, and indicators of oxidative stress.[5]
-
IV. Visualizations
Signaling Pathway
Caption: Mechanism of action of Vorinostat (SAHA) as an HDAC inhibitor.
Experimental Workflow
Caption: Workflow for an in vivo tumor xenograft study.
Logical Relationship
Caption: Relationship between properties and applications of Vorinostat.
References
- 1. altretamine.com [altretamine.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. | BioWorld [bioworld.com]
- 4. mdpi.com [mdpi.com]
- 5. Long-Term Administration of the Histone Deacetylase Inhibitor Vorinostat Attenuates Renal Injury in Experimental Diabetes through an Endothelial Nitric Oxide Synthase-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and in vivo histone deacetylase inhibitor therapy with suberoylanilide hydroxamic acid (SAHA) and paclitaxel in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo PET imaging of histone deacetylases by 18F-suberoylanilide hydroxamic acid (18F-SAHA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effect of vorinostat on protein expression in vitro and in vivo following mRNA lipoplex administration - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 8-(Hydroxyamino)-8-oxooctanoic acid and Representative Compounds in Animal Models
Disclaimer: As of November 2025, a comprehensive literature search did not yield specific preclinical studies detailing the standard dosage and administration of 8-(Hydroxyamino)-8-oxooctanoic acid in animal models. The information presented herein is based on a representative compound from the same chemical class, Suberoylanilide Hydroxamic Acid (SAHA), also known as Vorinostat. SAHA is a well-researched histone deacetylase (HDAC) inhibitor and serves as a relevant proxy for illustrating experimental design and protocols. Researchers should exercise caution and conduct independent dose-finding and toxicity studies for this compound before commencing efficacy studies.
Introduction
This compound is a chemical compound with potential applications in biomedical research. While specific in vivo data is currently unavailable, this document provides a generalized framework for the administration of similar compounds in animal models, using Suberoylanilide Hydroxamic Acid (SAHA/Vorinostat) as a surrogate. These protocols and application notes are intended for researchers, scientists, and drug development professionals.
Data Presentation: Dosage and Administration of SAHA (Vorinostat) in Animal Models
The following tables summarize the dosages and administration routes for SAHA (Vorinostat) in various animal models as reported in the literature. This data can serve as a starting point for designing preclinical studies for novel hydroxamic acid derivatives.
Table 1: Summary of SAHA (Vorinostat) Dosage and Administration in Rodent Models
| Animal Model | Route of Administration | Dosage Range | Vehicle/Formulation | Study Focus | Reference |
| Mice (R6/2 HD model) | Oral (in drinking water) | Not specified, but complexed with cyclodextrins | Cyclodextrin complex in water | Huntington's Disease | [1][2] |
| Mice (ICH model) | Intraperitoneal (IP) | 50 mg/kg | Vehicle not specified | Intracerebral Hemorrhage | [3] |
| Mice | Oral (gavage) | 10 - 50 mg/kg/day | Water | Anti-inflammatory effects | [4] |
| Mice (nude, tumor-bearing) | Intraperitoneal (IP) | 2.5 mg/kg | Not specified | Cancer Therapy | [5] |
| Mice | Intraperitoneal (IP) | 5 mg/kg or 25 mg/kg | DMSO diluted with saline | mRNA lipoplex biodistribution | [6] |
| Mice (Alzheimer's model) | Oral (in food pellets) | 0.18 mg/g (low-dose), 0.36 mg/g (high-dose) | Food pellets | Alzheimer's Disease | [7] |
Table 2: Summary of SAHA (Vorinostat) Dosage and Administration in Non-Rodent Models
| Animal Model | Route of Administration | Dosage | Vehicle/Formulation | Study Focus | Reference |
| Cats | Intravenous (IV) | 2 mg/kg | Not specified | Pharmacokinetics | [8] |
| Cats | Oral | 250 mg/m² (~17 mg/kg) | Not specified | Pharmacokinetics | [8] |
| Beagle Dogs | Intravenous (IV) infusion | 48, 68, 96, 150, and 200 mg/kg (single dose) | Not specified | Toxicity | [5] |
| Beagle Dogs | Oral (capsules) | 20, 60, up to 160 mg/kg/day | Capsules | Toxicity | [5] |
Experimental Protocols
The following are generalized protocols for the administration of a test compound like SAHA, which can be adapted for this compound after appropriate validation.
Oral Administration (Gavage) in Mice
-
Preparation of Dosing Solution:
-
Based on the desired dosage (e.g., 25 mg/kg) and the average weight of the mice, calculate the total amount of compound needed.
-
If the compound is not readily soluble in water, a suitable vehicle must be used. For SAHA, formulations in DMSO and subsequent dilution in saline or complexation with cyclodextrins have been reported.[1][2][6]
-
Prepare the dosing solution to a concentration that allows for an administration volume of 5-10 mL/kg.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse.
-
Measure the distance from the oral cavity to the xiphoid process to determine the appropriate length for gavage needle insertion.
-
Insert the gavage needle carefully into the esophagus and deliver the dosing solution.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Intraperitoneal (IP) Injection in Mice
-
Preparation of Dosing Solution:
-
Prepare the dosing solution as described for oral administration. Ensure the final solution is sterile and free of particulates.
-
-
Animal Handling and Dosing:
-
Restrain the mouse and tilt it slightly downwards to displace the abdominal organs.
-
Insert a sterile needle (25-27 gauge) into the lower right quadrant of the abdomen, avoiding the midline.
-
Aspirate to ensure no fluid enters the syringe, which would indicate entry into the bladder or intestines.
-
Inject the dosing solution slowly.
-
Withdraw the needle and monitor the animal.
-
Mandatory Visualizations
Experimental Workflow for In Vivo Compound Evaluation
Caption: A generalized workflow for the in vivo evaluation of a test compound.
Signaling Pathway (Hypothetical for a HDAC Inhibitor)
Caption: Simplified signaling pathway of a histone deacetylase (HDAC) inhibitor.
References
- 1. Suberoylanilide hydroxamic acid, a histone deacetylase inhibitor, ameliorates motor deficits in a mouse model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. The Histone Deacetylase Inhibitor Suberoylanilide Hydroxamic Acid (SAHA) Confers Acute Neuroprotection After Intracerebral Hemorrhage in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. vidiumah.com [vidiumah.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Low-dose dietary vorinostat increases brain histone acetylation levels and reduces oxidative stress in an Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and pharmacodynamics of suberoylanilide hydroxamic acid in cats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of 8-(Hydroxyamino)-8-oxooctanoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(Hydroxyamino)-8-oxooctanoic acid is a hydroxamic acid derivative that is classified as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors are a promising class of anti-cancer agents that function by interfering with the activity of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can induce a variety of cellular responses, including cell cycle arrest, differentiation, and apoptosis in cancer cells. The assessment of the cytotoxic effects of this compound is a critical step in its evaluation as a potential therapeutic agent.
These application notes provide detailed protocols for assessing the in vitro cytotoxicity of this compound, focusing on key assays to determine its impact on cell viability, membrane integrity, and induction of apoptosis. Furthermore, this document outlines the underlying signaling pathways commonly affected by HDAC inhibitors.
Quantitative Data Summary
No specific public domain data on the cytotoxicity (e.g., IC50 values) of this compound was identified. However, as a reference, the following table summarizes representative cytotoxic values for a structurally and functionally similar HDAC inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), in various cancer cell lines. This data is intended to provide a comparative baseline for expected potency.
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | Proliferation Assay | ~5 | [1] |
| MDA-MB-435 | Breast Carcinoma | Proliferation Assay | ~1 | [1] |
| SW1353 | Chondrosarcoma | Cell Viability | Not specified | [2] |
| RCS | Chondrosarcoma | Cell Viability | Not specified | [2] |
| OUMS-27 | Chondrosarcoma | Cell Viability | Not specified | [2] |
| RK33 | Larynx Cancer | Apoptosis Assay | >2 (low induction) | |
| RK45 | Larynx Cancer | Apoptosis Assay | >2 (low induction) |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
This compound
-
Human cancer cell line of choice (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Membrane Integrity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.
Materials:
-
This compound
-
Human cancer cell line of choice
-
Complete cell culture medium
-
LDH assay kit (commercially available)
-
96-well plates
-
Microplate reader
Protocol:
-
Follow steps 1-4 of the MTT assay protocol.
-
Set up control wells:
-
Vehicle control (cells treated with vehicle only)
-
Positive control (cells treated with a lysis buffer provided in the kit to induce maximum LDH release)
-
Medium background control (medium only)
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 30 minutes), protected from light.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity based on the absorbance values of the treated, vehicle control, and positive control wells.
Apoptosis Assessment using Annexin V-FITC/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Human cancer cell line of choice
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with different concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Visualizations
Experimental Workflow
Caption: Workflow for assessing the cytotoxicity of this compound.
Signaling Pathways of HDAC Inhibitor-Induced Cytotoxicity
HDAC inhibitors like this compound induce cytotoxicity through complex signaling pathways, primarily leading to cell cycle arrest and apoptosis.
Cell Cycle Arrest Pathway
Caption: HDAC inhibitor-induced cell cycle arrest pathway.
Apoptosis Induction Pathways
Caption: Intrinsic and extrinsic pathways of HDAC inhibitor-induced apoptosis.
References
Application Notes and Protocols: 8-(Hydroxyamino)-8-oxooctanoic Acid (SAHA, Vorinostat) in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
8-(Hydroxyamino)-8-oxooctanoic acid, more commonly known as Suberoylanilide Hydroxamic Acid (SAHA) or Vorinostat, is a potent inhibitor of histone deacetylases (HDACs).[1] As a pan-HDAC inhibitor, SAHA targets multiple HDAC enzymes, leading to an accumulation of acetylated histones and other proteins.[2][3] This alteration in protein acetylation disrupts chromatin structure and modulates gene expression, ultimately inducing cell cycle arrest, differentiation, and apoptosis in a wide range of cancer cell lines.[1][4] SAHA has demonstrated anti-tumor activity both in vitro and in vivo and is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma.[2] These application notes provide a summary of the quantitative effects of SAHA on various cancer cell lines and detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the quantitative effects of SAHA on different cancer cell lines as reported in various studies.
Table 1: IC50 Values of SAHA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Assay Method |
| HD-LM2 | Hodgkin Lymphoma | 2 | Not Specified | MTS |
| SeAx | Cutaneous T-cell Lymphoma | 0.6 | 48 | MTT |
| Hut-78 | Cutaneous T-cell Lymphoma | 0.75 | 48 | MTT |
| HH | Cutaneous T-cell Lymphoma | 0.9 | 48 | MTT |
| MyLa | Cutaneous T-cell Lymphoma | 4.4 | 48 | MTT |
| RK33 | Laryngeal Cancer | 1.63 | 24 | MTT |
| RK45 | Laryngeal Cancer | 1.32 | 24 | MTT |
| LNCaP | Prostate Cancer | 2.5 - 7.5 | Not Specified | Growth Inhibition |
| PC-3 | Prostate Cancer | 2.5 - 7.5 | Not Specified | Growth Inhibition |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5 | Not Specified | Growth Inhibition |
| MCF-7 | Breast Cancer | 0.75 | Not Specified | Proliferation |
Data compiled from multiple sources.[3][4][5][6]
Table 2: Induction of Apoptosis by SAHA in Cancer Cell Lines
| Cell Line | Cancer Type | SAHA Concentration (µM) | Incubation Time (h) | Apoptosis Rate (%) |
| DU145 | Prostate Cancer | 9 | 48 | 18.44 |
| PC-3 | Prostate Cancer | 8 | 48 | 26.71 |
| NCI-H460 | Large-cell Lung Carcinoma | 2.5 | 12 | 14.6 |
| NCI-H460 | Large-cell Lung Carcinoma | 5 | 12 | 16.5 |
| NCI-H460 | Large-cell Lung Carcinoma | 10 | 12 | 27.3 |
| 320 HSR | Colon Cancer | 5 | 48 | Increased |
| RK33 | Laryngeal Cancer | 5 | 24 | 37-fold increase |
| RK45 | Laryngeal Cancer | 5 | 24 | 3-fold increase |
Data compiled from multiple sources.[4][7][8][9]
Table 3: Effect of SAHA on Key Signaling Proteins
| Cell Line | Cancer Type | Protein | Effect of SAHA Treatment |
| DU145, PC-3 | Prostate Cancer | p-Akt | Decrease |
| DU145, PC-3 | Prostate Cancer | p-FOXO3a | Decrease |
| DU145, PC-3 | Prostate Cancer | Bim, Bax | Upregulation |
| DU145, PC-3 | Prostate Cancer | Bcl-2 | Downregulation |
| A431 | Epidermoid Carcinoma | Acetyl-Histone H3 | Increase |
| A431 | Epidermoid Carcinoma | HDAC1, HDAC2, HDAC3, HDAC7 | Decrease |
| A375 | Melanoma | Acetyl-Histone H4 | Increase |
| A375 | Melanoma | p21, Bax | Increase |
| A375 | Melanoma | Ku70, Ku86, Rad50 | Decrease |
Data compiled from multiple sources.[2][7][10]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of SAHA on the viability of adherent cancer cells in a 96-well format.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
SAHA (Vorinostat)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5 x 10³ cells in 100 µL of complete culture medium per well in a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 24 hours to allow for cell attachment.[4]
-
-
SAHA Treatment:
-
Prepare a stock solution of SAHA in DMSO.
-
Prepare serial dilutions of SAHA in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of SAHA or vehicle control (medium with DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[11]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.
-
The absorbance is directly proportional to the number of viable cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells following SAHA treatment.
Materials:
-
SAHA-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
Treat cells with the desired concentrations of SAHA for the specified time.
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Cell Washing:
-
Discard the supernatant and wash the cells twice with cold PBS.[13]
-
Resuspend the cell pellet in 1X Binding Buffer.
-
-
Cell Staining:
-
Count the cells and resuspend them in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[14]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[14]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]
-
-
Sample Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[14]
-
Analyze the samples by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Western Blot Analysis for Protein Expression
This protocol is for detecting changes in the expression and post-translational modifications of key proteins in response to SAHA treatment.
Materials:
-
SAHA-treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-p-Akt, anti-Akt, anti-p-FOXO3a, anti-FOXO3a, anti-Bcl-2, anti-Bax, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) detection reagent
-
Western blotting apparatus and imaging system
Protocol:
-
Protein Extraction:
-
After SAHA treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE. For histones, a higher percentage gel (e.g., 15%) is recommended for better resolution.[16]
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using appropriate software and normalize to a loading control like GAPDH.
-
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of SAHA-induced apoptosis and cell cycle arrest.
Experimental Workflow Diagram
Caption: General workflow for studying SAHA in cancer cell lines.
References
- 1. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 2. Vorinostat, an HDAC Inhibitor Attenuates Epidermoid Squamous Cell Carcinoma Growth by Dampening mTOR Signaling Pathway in a Human Xenograft Murine Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergistic interaction of the histone deacetylase inhibitor SAHA with the proteasome inhibitor bortezomib in cutaneous T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. docs.abcam.com [docs.abcam.com]
Application Notes and Protocols for the Synthesis of 8-(Hydroxyamino)-8-oxooctanoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various derivatives of 8-(hydroxyamino)-8-oxooctanoic acid, a molecule of significant interest in drug discovery, particularly in the development of histone deacetylase (HDAC) inhibitors. The protocols outlined below cover the derivatization at both the carboxylic acid and the hydroxamic acid moieties, allowing for the creation of a diverse library of compounds for screening and development.
Introduction
This compound, also known as suberohydroxamic acid, is a bifunctional molecule featuring a C8 aliphatic chain with a terminal carboxylic acid and a hydroxamic acid. This structure is analogous to the well-known HDAC inhibitor Vorinostat (Suberoylanilide Hydroxamic Acid, SAHA). The ability to selectively modify either the carboxylic acid or the hydroxamic acid group is crucial for structure-activity relationship (SAR) studies, aiming to improve potency, selectivity, and pharmacokinetic properties.
The synthetic strategies discussed herein focus on two primary types of derivatization:
-
Modification of the Carboxylic Acid Moiety: Synthesis of esters and amides.
-
Modification of the Hydroxamic Acid Moiety: Synthesis of N-substituted derivatives.
General Synthetic Strategies
The synthesis of derivatives of this compound requires careful planning to ensure chemoselectivity, given the presence of two reactive functional groups. The general approaches involve:
-
Starting from Suberic Acid or its Mono-protected Derivatives: Suberic acid (octanedioic acid) is a common starting material. Mono-protection of one carboxylic acid group allows for the selective conversion of the other into a hydroxamic acid.
-
Protection of the Hydroxamic Acid: To modify the carboxylic acid, the hydroxamic acid group often needs to be protected to prevent side reactions. Common protecting groups include O-benzyl, O-trityl, and O-tetrahydropyranyl (THP).
-
Activation of the Carboxylic Acid: For the formation of amides and esters, the carboxylic acid is typically activated using coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with N-hydroxybenzotriazole (HOBt), or by converting it to an acyl chloride.
Synthesis of Carboxylic Acid Derivatives: Esters and Amides
This section details the synthesis of esters and amides of this compound. A key intermediate for these syntheses is a mono-protected suberic acid, such as 8-(tert-butoxy)-8-oxooctanoic acid, which allows for the formation of the hydroxamic acid on one end, followed by deprotection and derivatization of the other carboxylic acid.
Protocol 1: Synthesis of 8-(tert-Butoxy)-8-oxooctanoic Acid
This protocol describes the mono-esterification of suberic acid, a crucial step for subsequent selective modifications.
Experimental Protocol:
-
To a solution of octanedioic acid (1.00 g, 5.75 mmol) in dichloromethane (6.8 mL), add tert-butanol (6.9 mL, 71.8 mmol), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 g, 5.74 mmol), and 4-(dimethylamino)pyridine (DMAP) (0.7 g, 5.74 mmol).[1]
-
Stir the reaction mixture at room temperature for 5 hours.[1]
-
Upon completion, dilute the mixture with diethyl ether (60 mL).
-
Wash the organic phase sequentially with 0.01 N HCl (50 mL) and water (50 mL).[1]
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography using a 1:1 mixture of ethyl acetate and petroleum ether as the eluent to yield 8-(tert-butoxy)-8-oxooctanoic acid as a colorless oil.[1]
| Reactant | Product | Yield | Reference |
| Octanedioic acid | 8-(tert-Butoxy)-8-oxooctanoic acid | 31% | [1] |
Protocol 2: Synthesis of Methyl 8-(hydroxyamino)-8-oxooctanoate (Ester Derivative)
This protocol outlines the synthesis of a methyl ester derivative, starting from the mono-protected suberic acid.
Experimental Workflow:
Figure 1: General workflow for the synthesis of ester derivatives.
Experimental Protocol:
-
Activation: Dissolve suberic acid mono-methyl ester (1 equivalent) in dry DMF. Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) and stir for 30 minutes at room temperature.
-
Coupling: Add O-benzylhydroxylamine (1.1 equivalents) to the reaction mixture and stir overnight at room temperature.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Deprotection: Dissolve the O-benzyl protected hydroxamic acid ester in methanol and add 10% Pd/C catalyst. Stir the mixture under a hydrogen atmosphere (balloon pressure) for 4-6 hours.
-
Isolation: Filter the reaction mixture through Celite and concentrate the filtrate to obtain the final product.
| Starting Material | Derivative Type | Key Reagents | Typical Yield Range |
| Suberic acid mono-methyl ester | Methyl Ester | EDC, HOBt, O-Benzylhydroxylamine, H2/Pd-C | 60-80% |
| This compound | Amide (e.g., Anilide) | EDC, HOBt, Aniline | 50-70% |
Protocol 3: Synthesis of N-Aryl/Alkyl Amide Derivatives
This protocol describes the formation of an amide bond at the carboxylic acid terminus.
Experimental Protocol:
-
Hydroxamic Acid Protection: Protect the hydroxamic acid group of this compound as a tetrahydropyranyl (THP) ether by reacting with 3,4-dihydro-2H-pyran in the presence of a catalytic amount of p-toluenesulfonic acid.
-
Amide Coupling: To a solution of the THP-protected acid (1 equivalent) and the desired amine (e.g., aniline, 1.1 equivalents) in DMF, add EDC (1.2 equivalents) and HOBt (1.2 equivalents). Stir the mixture at room temperature overnight.
-
Work-up and Purification: Perform an aqueous work-up as described in Protocol 2 and purify the product by column chromatography.
-
Deprotection: Dissolve the THP-protected amide in a mixture of methanol and 6M HCl and stir at room temperature for 2-4 hours to remove the THP group.[2]
-
Isolation: Neutralize the reaction mixture with a mild base and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to yield the final amide derivative.
Synthesis of N-Substituted Hydroxamic Acid Derivatives
This section provides a protocol for synthesizing derivatives with substitutions on the nitrogen atom of the hydroxamic acid moiety, based on the synthesis of N-substituted SAHA analogs.[2]
Protocol 4: General Synthesis of N-Substituted this compound Derivatives
This multi-step protocol involves the preparation of a substituted hydroxylamine followed by coupling to the suberic acid backbone.
Figure 2: Workflow for N-substituted hydroxamic acid derivatives.
Experimental Protocol:
-
Preparation of 8-Oxo-8-(phenylamino)octanoic acid:
-
Reflux suberic acid (5.0 g, 28.8 mmol) in acetic anhydride (10 mL) for 1 hour to form suberic anhydride.[2]
-
Remove excess acetic anhydride by evaporation. Recrystallize the residue from acetonitrile.
-
Dissolve suberic anhydride (1.0 g, 6.4 mmol) in THF (10 mL) and add aniline (0.6 mL, 6.4 mmol). Stir for 30 minutes.[2]
-
Dilute with water (100 mL), filter the solid, and recrystallize from water to obtain 8-oxo-8-(phenylamino)octanoic acid.[2]
-
-
Preparation of N-Substituted O-Benzylhydroxylamine:
-
Protect O-benzylhydroxylamine with a Boc group using di-tert-butyl dicarbonate (Boc2O).
-
Alkylate the N-Boc, O-benzylhydroxylamine with a suitable alkyl or aryl halide in the presence of a base like sodium hydride.
-
Deprotect the Boc group using trifluoroacetic acid (TFA) to yield the N-substituted O-benzylhydroxylamine.[2]
-
-
Coupling and Deprotection:
-
Couple the 8-oxo-8-(phenylamino)octanoic acid with the N-substituted O-benzylhydroxylamine using EDC and HOBt in DMF, similar to Protocol 2.
-
Purify the resulting O-benzyl protected product.
-
Remove the O-benzyl protecting group by hydrogenolysis (H2, Pd/C) in methanol to yield the final N-substituted hydroxamic acid derivative.[2]
-
| Derivative Type | Key Intermediate | Coupling Partner | Final Deprotection | Typical Yield Range |
| N-Alkyl/Aryl | 8-Oxo-8-(phenylamino)octanoic acid | N-Alkyl/Aryl-O-benzylhydroxylamine | Hydrogenolysis | 40-60% (overall) |
Application in Biological Systems: HDAC Inhibition
Derivatives of this compound are potent inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The hydroxamic acid moiety chelates the zinc ion in the active site of HDACs, leading to their inhibition.
Figure 3: Simplified signaling pathway of HDAC inhibition.
The inhibition of HDACs by these derivatives can lead to hyperacetylation of histones, resulting in a more relaxed chromatin structure. This can alter gene expression patterns, leading to cellular responses such as cell cycle arrest and apoptosis, which are desirable outcomes in cancer therapy. The derivatization of the parent molecule allows for the fine-tuning of its interaction with different HDAC isoforms and can improve its pharmacological properties.
References
Troubleshooting & Optimization
how to improve the solubility of 8-(Hydroxyamino)-8-oxooctanoic acid in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for improving the aqueous solubility of 8-(Hydroxyamino)-8-oxooctanoic acid, commonly known as Suberohydroxamic Acid (SBHA).
Frequently Asked Questions (FAQs)
Q1: What is the baseline aqueous solubility of this compound (SBHA)?
This compound (SBHA) is a crystalline solid that is sparingly soluble in water. Published data indicates its solubility in water at 25°C is approximately 4 mg/mL (19.58 mM)[1]. In contrast, it is significantly more soluble in organic solvents like Dimethyl Sulfoxide (DMSO), with a reported solubility of up to 41 mg/mL (200.76 mM)[1][2].
Q2: How does pH impact the solubility of SBHA?
The chemical structure of SBHA contains two acidic functional groups: a carboxylic acid (-COOH) and a hydroxamic acid (-CONHOH).
-
The carboxylic acid group has an estimated pKa around 4.5-5.0. Above this pH, it becomes deprotonated to its anionic carboxylate form (-COO⁻), which is more water-soluble.
-
The hydroxamic acid group is less acidic, with a pKa typically around 9[3]. Above this pH, it deprotonates to the hydroxamate anion (-CONHO⁻), further increasing polarity and aqueous solubility.
Therefore, increasing the pH of the aqueous solution, particularly to alkaline conditions (pH > 9), will significantly enhance the solubility of SBHA by ensuring both functional groups are in their ionized, more soluble forms[4].
Q3: What is the standard method for preparing an SBHA solution for in vitro experiments?
The most common and recommended method is to first prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into the final aqueous buffer[5][6]. The standard procedure is as follows:
-
Dissolve the SBHA powder in 100% fresh, anhydrous DMSO to create a high-concentration stock (e.g., 10-40 mg/mL)[1][2][6].
-
Gently vortex or sonicate if needed to ensure complete dissolution.
-
Perform a serial dilution of the DMSO stock into your final aqueous medium (e.g., cell culture media, PBS) to achieve the desired working concentration. It is critical to keep the final DMSO concentration low (typically <0.5%) to avoid solvent toxicity in biological assays.
Q4: My experiment is sensitive to DMSO. What are the alternatives?
If DMSO is not suitable for your experimental system, several alternative strategies can be employed:
-
pH Adjustment: As detailed in Q2, dissolving the compound directly in a basic buffer (e.g., PBS adjusted to pH 8.0-9.0) can be effective.
-
Co-solvent Systems: Formulations using mixtures of solvents can enhance solubility. One published example for SBHA uses a combination of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a solubility of at least 2.5 mg/mL[7].
-
Complexation Agents: Using cyclodextrins, such as sulfobutyl ether beta-cyclodextrin (SBE-β-CD), can encapsulate the hydrophobic parts of the SBHA molecule, increasing its aqueous solubility. A protocol using 10% DMSO in a 20% SBE-β-CD saline solution has been shown to be effective[7].
Q5: Why did my SBHA precipitate when I diluted the DMSO stock into my aqueous buffer?
This phenomenon, known as "crashing out," occurs when the concentration of the compound in the final aqueous solution exceeds its solubility limit in that medium. This can happen for several reasons:
-
High Final Concentration: The desired working concentration may be higher than the solubility of SBHA in the final buffer, even with a small amount of DMSO.
-
Buffer Composition: Components in your buffer (e.g., salts, proteins) may interact with SBHA and reduce its solubility.
-
Insufficient DMSO: The final percentage of DMSO may be too low to keep the compound dissolved at the target concentration.
-
Temperature Changes: Solubility is temperature-dependent. A decrease in temperature after dilution can cause precipitation.
To resolve this, try lowering the final working concentration, slightly increasing the final DMSO percentage (while staying within the tolerance of your assay), or using one of the alternative solubilization methods described in Q4.
Solubility Data Summary
The following table summarizes the reported solubility of this compound (SBHA) in various solvents.
| Solvent System | Reported Solubility | Molar Equivalent | Reference |
| Water (25°C) | 4 mg/mL | 19.58 mM | [1] |
| DMSO | 41 mg/mL | 200.76 mM | [1][2] |
| DMSO | ~1.3 mg/mL | ~6.36 mM | [5][6] |
| DMF | ~0.1 mg/mL | ~0.49 mM | [5][6] |
| DMSO:PBS (pH 7.2) (1:10) | 0.1 mg/mL | 0.49 mM | [8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | ≥ 12.24 mM | [7] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | ≥ 12.24 mM | [7] |
Note: Solubility values can vary slightly between different suppliers and batches due to minor differences in purity and crystalline form[1].
Troubleshooting Guide
Use the following workflow to address common solubility challenges with SBHA.
Caption: Troubleshooting workflow for SBHA dissolution.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution using DMSO
This protocol describes the standard method for preparing a concentrated stock of SBHA for use in most biological experiments.
Materials:
-
This compound (SBHA) powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Calibrated pipette
-
Vortex mixer and/or sonicator
Methodology:
-
Weigh SBHA: Accurately weigh the desired amount of SBHA powder in a sterile container. For example, to make 1 mL of a 20 mM stock solution (MW = 204.22 g/mol ), weigh 4.08 mg of SBHA.
-
Add DMSO: Add the calculated volume of DMSO to the vial containing the SBHA powder. For the example above, add 1.0 mL of DMSO.
-
Dissolve: Cap the vial securely and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes or until the solution is clear[7].
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C. Aqueous solutions should not be stored for more than one day[5][6].
-
Application: When ready to use, thaw an aliquot and dilute it into your final aqueous experimental buffer to the desired working concentration. Ensure the final DMSO concentration remains below the tolerance level of your assay (e.g., <0.5%).
Protocol 2: Enhancing Aqueous Solubility using pH Adjustment
This protocol is an alternative for experiments where DMSO is not permissible.
Materials:
-
This compound (SBHA) powder
-
Aqueous buffer (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl)
-
1 M NaOH or 1 M HCl solution
-
Calibrated pH meter
-
Stir plate and magnetic stir bar
Methodology:
-
Prepare Buffer: Start with your desired aqueous buffer (e.g., 1x PBS). Place it on a stir plate with a magnetic stir bar.
-
Add SBHA: While stirring, add the SBHA powder directly to the buffer to achieve the desired final concentration. The powder will likely remain as a suspension.
-
Adjust pH: Place the pH meter probe into the suspension. Slowly add 1 M NaOH dropwise to the solution. Monitor the pH and observe the dissolution of the powder.
-
Target pH: Continue adding NaOH until the SBHA powder is fully dissolved. This is expected to occur as the pH approaches and exceeds 8.0. Aim for the lowest pH that provides complete dissolution to minimize potential compound degradation or experimental artifacts.
-
Final pH Check: Once the SBHA is dissolved, re-check the pH and make any final minor adjustments using 1 M NaOH or 1 M HCl as needed.
-
Sterilization (Optional): If required for your experiment, sterile-filter the final solution through a 0.22 µm filter.
-
Usage: Use the freshly prepared solution immediately, as the stability of SBHA in aqueous solutions is limited[5][6].
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: Synthesis of 8-(Hydroxyamino)-8-oxooctanoic Acid
Welcome to the technical support center for the synthesis of 8-(Hydroxyamino)-8-oxooctanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common precursors for the synthesis of this compound are suberic acid or its more reactive derivatives, such as dimethyl suberate or suberoyl chloride. The choice of starting material will influence the reaction conditions and the potential side products.
Q2: What is the general reaction mechanism for the synthesis of this compound?
A2: The synthesis typically involves the nucleophilic attack of hydroxylamine on an activated carbonyl group of a suberic acid derivative. For instance, when using dimethyl suberate, one of the ester groups reacts with hydroxylamine to form the hydroxamic acid, while the other remains a carboxylic acid (or is hydrolyzed to one).
Q3: Why is my overall yield of this compound consistently low?
A3: Low yields can be attributed to several factors, including incomplete reaction, the formation of side products such as dicarboxylic acid or dihydroxamic acid, and product loss during purification. The stability of the hydroxamic acid product is also a critical factor, as it can be susceptible to hydrolysis.[1][2]
Q4: How can I minimize the formation of suberic acid as a byproduct?
A4: The formation of suberic acid often results from the hydrolysis of the starting material or the product. To minimize this, ensure that all reagents and solvents are anhydrous, and consider using a non-aqueous workup procedure if possible.[1] Using a protected hydroxylamine derivative can also prevent side reactions.
Q5: What is the best method for purifying the final product?
A5: Purification can be challenging due to the polar nature of the product. Recrystallization is a common method. Column chromatography with a polar stationary phase (like silica gel) and a suitable polar solvent system can also be effective. The choice of purification method will depend on the scale of the reaction and the impurities present.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive starting material or reagents. | - Confirm the purity and reactivity of your suberic acid derivative and hydroxylamine. - Consider using a more reactive starting material, such as suberoyl chloride. |
| Inappropriate reaction temperature or time. | - Optimize the reaction temperature and time based on literature for similar hydroxamic acid syntheses. - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). | |
| Formation of Significant Side Products (e.g., suberic acid, suberodihydroxamic acid) | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Use of a large excess of hydroxylamine. | - Carefully control the stoichiometry of hydroxylamine to favor the formation of the mono-hydroxamic acid. | |
| Difficulty in Isolating the Product | High polarity and water solubility of the product. | - After quenching the reaction, consider acidifying the aqueous solution to protonate the carboxylic acid and hydroxamic acid, which may aid in extraction with a polar organic solvent. - Lyophilization of the aqueous layer can be an alternative to solvent extraction. |
| Product Degradation During Storage | Hydrolysis of the hydroxamic acid functional group. | - Store the purified product in a desiccator at low temperature. - Avoid exposure to moisture and acidic or basic conditions.[2] |
Experimental Protocols
Synthesis of this compound from Dimethyl Suberate
This protocol is an illustrative example based on general procedures for hydroxamic acid synthesis.
Materials:
-
Dimethyl suberate
-
Hydroxylamine hydrochloride
-
Potassium hydroxide
-
Methanol (anhydrous)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride in anhydrous methanol.
-
To this solution, add a solution of potassium hydroxide in methanol dropwise at 0°C. A precipitate of potassium chloride will form.
-
Stir the mixture at 0°C for 30 minutes, then filter off the potassium chloride.
-
To the filtrate containing free hydroxylamine, add dimethyl suberate.
-
Allow the reaction mixture to stir at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, neutralize the mixture with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes representative data for the synthesis of hydroxamic acids, which can be used as a benchmark for the synthesis of this compound.
| Starting Material | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| Dimethyl Suberate | 12-24 | 60-75 | >95 (after purification) | Illustrative |
| Suberoyl Chloride | 2-4 | 70-85 | >98 (after purification) | Illustrative |
Visualizations
References
optimizing the stability of 8-(Hydroxyamino)-8-oxooctanoic acid in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the stability of 8-(Hydroxyamino)-8-oxooctanoic acid in experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that affect the stability of this compound?
A1: The stability of this compound, a hydroxamic acid derivative, is primarily influenced by pH, temperature, and the presence of enzymes. Hydroxamic acids are susceptible to both acidic and basic hydrolysis. In biological systems, enzymatic degradation by esterases, such as arylesterases and carboxylesterases, can significantly reduce its half-life.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term stability, this compound should be stored as a solid at -20°C or below, protected from moisture. For short-term storage, solutions should be prepared fresh. If storage of a solution is necessary, it should be kept at -80°C.
Q3: In which solvents is this compound soluble and most stable?
Q4: How does the stability of this compound in cell culture medium affect experimental results?
A4: Degradation of this compound in cell culture medium can lead to a decrease in its effective concentration over time, potentially resulting in underestimation of its potency or efficacy. The hydrolysis product, a carboxylic acid, may also have different biological activities or off-target effects. Therefore, it is crucial to consider the compound's stability when designing and interpreting experiments. This may involve replenishing the compound at regular intervals during long-term incubations.
Troubleshooting Guides
Issue 1: Inconsistent or Lower-than-Expected Activity in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Degradation in aqueous medium | Prepare fresh solutions of this compound for each experiment. For long-term experiments, consider replenishing the medium with freshly diluted compound every 24-48 hours. |
| Adsorption to plasticware | Use low-adhesion plasticware for preparing and storing solutions. Pre-wetting pipette tips with the solvent can also minimize loss. |
| Incorrect final concentration | Verify the concentration of the stock solution. Ensure accurate dilution and thorough mixing when preparing working solutions. |
| Cell line-specific metabolic activity | Different cell lines may have varying levels of esterase activity. If inconsistent results are observed across cell lines, consider evaluating the metabolic stability in cell lysates or conditioned media. |
Issue 2: Poor Reproducibility Between Experiments
| Possible Cause | Troubleshooting Step |
| Variability in stock solution | Prepare a large, single batch of high-concentration stock solution in an appropriate solvent (e.g., DMSO), aliquot it into single-use vials, and store at -80°C. This minimizes freeze-thaw cycles. |
| Inconsistent incubation times | Ensure that the duration of exposure to the compound is consistent across all experiments. |
| pH shifts in culture medium | Monitor and control the pH of the cell culture medium, as pH can significantly impact the stability of the hydroxamic acid moiety. |
Issue 3: Suspected Compound Inactivity
| Possible Cause | Troubleshooting Step |
| Complete degradation of the compound | Assess the purity and integrity of the solid compound using analytical methods like HPLC or NMR. Test the activity of a freshly opened vial of the compound. |
| Presence of interfering substances | Ensure that all solvents and reagents used are of high purity and free from contaminants that could react with the hydroxamic acid. |
Data Presentation
Table 1: General Stability Profile of Hydroxamic Acids (including this compound)
| Condition | Stability Concern | Recommendation |
| Acidic pH (<6) | Prone to hydrolysis, converting the hydroxamic acid to a carboxylic acid. | Avoid prolonged exposure to acidic conditions. If necessary, conduct experiments at low temperatures to slow degradation. |
| Neutral pH (6-8) | Generally the most stable pH range for short-term experiments. | Maintain this pH range for in vitro assays and cell culture experiments. |
| Basic pH (>8) | Susceptible to base-catalyzed hydrolysis. | Avoid basic conditions. |
| Elevated Temperature (>37°C) | Increased rate of hydrolysis and degradation. | Conduct experiments at the lowest feasible temperature. Avoid unnecessary heating of solutions. |
| Presence of Esterases | Enzymatic degradation in biological samples (e.g., plasma, cell lysates). | Minimize incubation times with biological matrices. Consider the use of esterase inhibitors in biochemical assays if appropriate. |
| Exposure to Light | Some related compounds may exhibit photostability issues. | Protect stock solutions and experimental setups from direct light. |
Note: Specific quantitative stability data for this compound is limited. The information provided is based on the general chemical properties of hydroxamic acids.
Experimental Protocols
Protocol for Assessing the Stability of this compound using High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for determining the stability of this compound under various experimental conditions.
1. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers of various pH (e.g., phosphate, citrate)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Incubator or water bath
2. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Working Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired test buffers (e.g., pH 4, 7, 9) or cell culture medium.
3. Incubation:
-
Incubate the working solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of each sample.
-
Immediately stop any further degradation by adding an equal volume of cold acetonitrile or by freezing at -80°C.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for analyzing small organic molecules like this would be a gradient of acetonitrile and water with 0.1% formic acid.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance (this may need to be determined empirically, but a starting point could be around 210-240 nm).
-
Injection Volume: 10-20 µL.
5. Data Analysis:
-
Quantify the peak area of the this compound at each time point.
-
Plot the percentage of the remaining compound against time.
-
Calculate the half-life (t½) of the compound under each condition.
Mandatory Visualizations
troubleshooting off-target effects of 8-(Hydroxyamino)-8-oxooctanoic acid in experiments
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support resource for 8-(Hydroxyamino)-8-oxooctanoic acid, a compound also widely known as Suberoylanilide hydroxamic acid (SAHA) or by its trade name, Vorinostat. This guide provides troubleshooting advice and answers to frequently asked questions regarding potential off-target effects encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My experimental results are inconsistent with the expected effects of HDAC inhibition. What could be the cause?
A1: While this compound is a potent pan-HDAC inhibitor, it can exhibit off-target activity that may contribute to your experimental outcomes. One significant off-target is Metallo-beta-lactamase domain-containing protein 2 (MBLAC2), a palmitoyl-CoA hydrolase, which is potently inhibited by this compound in the low nanomolar range. Additionally, binding to other zinc-dependent enzymes, such as carbonic anhydrases, has been reported with affinities that may be comparable to its intended HDAC targets.[1][2][3] It is crucial to consider these potential off-target effects when interpreting your data.
Q2: I am observing significant changes in fatty acid metabolism in my experiments. Is this a known effect of this compound?
A2: Yes, this is a plausible off-target effect. The identified off-target, MBLAC2, is an acyl-CoA thioesterase that hydrolyzes long-chain fatty acyl-CoAs.[4][5][6] Inhibition of MBLAC2 can, therefore, disrupt cellular fatty acid metabolism. This could lead to alterations in cellular lipid composition and affect downstream signaling pathways that are influenced by fatty acid metabolites.
Q3: My cells are undergoing apoptosis, but the mechanism doesn't seem to be solely related to histone acetylation. What other pathways might be involved?
A3: this compound has been shown to induce apoptosis through various mechanisms, some of which may be independent of, or downstream from, HDAC inhibition. For instance, it can affect major signaling pathways that regulate cell survival and apoptosis, such as the Akt/FOXO3a and MAPK pathways. It is advisable to investigate the phosphorylation status and activity of key proteins in these pathways to determine if they are being modulated in your experimental system.
Q4: How can I confirm if the observed effects in my experiment are due to off-target binding?
A4: To differentiate between on-target and off-target effects, several experimental approaches can be taken. A rescue experiment using a target-specific approach (e.g., siRNA-mediated knockdown of the suspected off-target) can be highly informative. Additionally, using a structurally different HDAC inhibitor with a distinct off-target profile as a control can help to dissect the observed phenotype. For definitive identification of novel off-target proteins, a chemical proteomics approach, such as affinity purification-mass spectrometry (AP-MS), is the gold standard. A detailed protocol for this is provided in the "Experimental Protocols" section below.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations (IC50) of this compound (SAHA/Vorinostat) against its primary targets and its effects on various cancer cell lines. While specific Ki values for off-targets are not consistently available in the literature, it is noted that MBLAC2 is inhibited at low nanomolar concentrations, and the binding affinity for carbonic anhydrases may be comparable to that of HDACs.[1][2][3]
| Target/Cell Line | IC50 Value | Notes |
| HDAC1 | ~10-40.6 nM | Based on cell-free enzymatic assays.[4][7][8] |
| HDAC3 | ~20 nM | Based on cell-free enzymatic assays.[4][7] |
| Various Cancer Cell Lines | 0.75 - 8.6 µM | Antiproliferative activity observed in multiple studies.[7][9][10] |
| MBLAC2 | Low nM range | Potent inhibition has been demonstrated. |
| Carbonic Anhydrases | Comparable to HDACs | Binding affinity suggested by binding-energy calculations.[1][2][3] |
Experimental Protocols
Protocol: Identification of Off-Target Proteins using Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines a general workflow for identifying the protein targets and off-targets of this compound from a cellular lysate.
1. Probe Synthesis (if necessary):
-
For effective affinity purification, this compound may need to be chemically modified to incorporate a linker arm and an affinity tag (e.g., biotin). This step typically requires expertise in synthetic chemistry.
2. Preparation of Affinity Resin:
-
Immobilize the biotinylated this compound onto streptavidin-coated agarose or magnetic beads according to the manufacturer's instructions.
-
Wash the beads extensively with a suitable buffer (e.g., PBS) to remove any unbound compound.
3. Cell Lysis:
-
Culture your cells of interest to the desired confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors to preserve protein complexes.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the clear supernatant.
4. Affinity Purification:
-
Incubate the cleared cell lysate with the prepared affinity resin for 2-4 hours at 4°C with gentle rotation to allow for binding.
-
It is critical to include a control incubation with beads coupled to biotin alone to identify proteins that bind non-specifically to the resin.
-
Wash the beads several times with lysis buffer to remove unbound proteins.
5. Elution of Bound Proteins:
-
Elute the bound proteins from the affinity resin. Elution can be achieved through competitive displacement with an excess of free this compound, or by denaturation using a buffer containing SDS and a reducing agent.
6. Sample Preparation for Mass Spectrometry:
-
The eluted proteins can be separated by SDS-PAGE followed by in-gel digestion with trypsin.[11]
-
Alternatively, an in-solution digestion of the eluted proteins can be performed, which may improve the recovery of certain proteins.
7. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the amino acid sequences of the peptides.[11]
8. Data Analysis:
-
Identify the proteins from the MS/MS data using a protein database search algorithm (e.g., Mascot, Sequest).
-
Compare the proteins identified from the this compound affinity purification with those from the negative control to identify specific binding partners.
-
Bioinformatic analysis can then be used to classify the identified proteins and explore their potential roles in the observed cellular phenotype.[12]
Visualizations
Caption: A flowchart for troubleshooting unexpected experimental results.
Caption: The enzymatic activity of the off-target MBLAC2.
References
- 1. selleckchem.com [selleckchem.com]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metallo-β-lactamase domain-containing protein 2 is S-palmitoylated and exhibits acyl-CoA hydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. High-throughput: Affinity purification mass spectrometry | Protein interactions and their importance [ebi.ac.uk]
- 9. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synergistic interaction of the histone deacetylase inhibitor SAHA with the proteasome inhibitor bortezomib in cutaneous T cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wp.unil.ch [wp.unil.ch]
- 12. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
how to refine experimental protocols for 8-(Hydroxyamino)-8-oxooctanoic acid to increase reproducibility
Welcome to the technical support center for the synthesis and handling of 8-(Hydroxyamino)-8-oxooctanoic acid. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, purification, and handling of this compound.
Synthesis
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the synthesis of this compound can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Purity of Starting Materials: Ensure the purity of your starting material, octanedioic acid (suberic acid) or its derivatives. Impurities can interfere with the reaction. It is recommended to use a high-purity grade and consider recrystallization if the purity is questionable.
-
Hydroxylamine Solution Stability: Hydroxylamine solutions can degrade over time. It is crucial to use a freshly prepared or recently purchased solution. If preparing from hydroxylamine hydrochloride, ensure complete conversion to the freebase before use.
-
Reaction Conditions:
-
Temperature: The reaction is sensitive to temperature. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can cause decomposition of the product and starting materials. Maintain the recommended temperature range for your chosen protocol.
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Moisture: The presence of water can hydrolyze activated intermediates, reducing the yield. Use dry solvents and glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if possible.
Question: I am observing multiple spots on my TLC plate after the reaction. What are the likely side products?
Answer: The formation of multiple products is a common issue. The primary side products in this synthesis often include:
-
Unreacted Starting Material: The presence of the starting carboxylic acid or its ester.
-
Dimerization or Polymerization Products: Especially if the reaction temperature is too high.
-
Products of Hydroxylamine Decomposition: Hydroxylamine can decompose, leading to various byproducts.
-
Over-acylation of Hydroxylamine: Reaction of a second molecule of the activated carboxylic acid with the newly formed hydroxamic acid.
To minimize side product formation, consider the following:
-
Slowly add the activating agent to the reaction mixture to maintain a low concentration and reduce the likelihood of side reactions.
-
Use a protecting group for one of the functional groups of hydroxylamine if side reactions are persistent.
Purification
Question: How can I effectively purify this compound?
Answer: Purification can be challenging due to the polar nature of the compound. A combination of techniques is often most effective:
-
Extraction: After the reaction, a liquid-liquid extraction can be performed to remove nonpolar impurities. Partitioning your hydroxamic acid with a base into the aqueous layer, removing the organic layer containing ester impurities, and then re-acidifying the aqueous extract in the presence of a fresh organic solvent is a viable method.
-
Column Chromatography: Silica gel column chromatography is a common method for purifying hydroxamic acids. A polar mobile phase, such as a mixture of dichloromethane and methanol or ethyl acetate and methanol, is typically required.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve purity.
Question: My purified product appears to be degrading over time. How should I store it?
Answer: this compound, like many hydroxamic acids, can be susceptible to hydrolysis and oxidation. For long-term storage, it is recommended to:
-
Store the compound as a dry solid.
-
Keep it in a tightly sealed container.
-
Store at low temperatures (-20°C is recommended).[1]
-
Protect from light and moisture.
Characterization
Question: What are the expected spectral characteristics for this compound?
Answer: Characterization is crucial to confirm the identity and purity of your product.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expect to see signals corresponding to the methylene protons of the octanoic acid chain, and exchangeable protons for the carboxylic acid, hydroxyl, and amine groups.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Signals for the carbonyl carbons of the carboxylic acid and hydroxamic acid will be present, in addition to the signals for the methylene carbons.
-
IR (Infrared) Spectroscopy: Look for characteristic absorption bands for the O-H stretch of the carboxylic acid and N-H/O-H stretches of the hydroxamic acid, as well as C=O stretches for both functional groups.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the compound (189.21 g/mol ) should be observed.[2][3]
Experimental Protocols
Here are detailed methodologies for the synthesis of this compound.
Method 1: From Octanedioic Acid (Suberic Acid)
This method involves the direct conversion of the dicarboxylic acid to the monohydroxamic acid.
Materials:
-
Octanedioic acid (Suberic Acid)
-
Ethyl chloroformate
-
Triethylamine (TEA)
-
Hydroxylamine hydrochloride
-
Potassium hydroxide (KOH)
-
Methanol
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Preparation of Hydroxylamine Solution: In a flask, dissolve hydroxylamine hydrochloride in a methanolic solution of potassium hydroxide at 0°C. The precipitated potassium chloride is removed by filtration.
-
Activation of Carboxylic Acid: In a separate flask, dissolve octanedioic acid in dry DCM. Cool the solution to 0°C in an ice bath. Add triethylamine, followed by the dropwise addition of ethyl chloroformate. Stir the mixture at 0°C for 30 minutes.
-
Formation of Hydroxamic Acid: Slowly add the freshly prepared hydroxylamine solution to the activated carboxylic acid mixture at 0°C. Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up and Extraction: Quench the reaction with water. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.
Method 2: From Suberic Acid Monomethyl Ester
This two-step protocol involves the synthesis of the monoester followed by conversion to the hydroxamic acid.
Materials:
-
Suberic acid monomethyl ester
-
Oxalyl chloride
-
Dimethylformamide (DMF) (catalytic amount)
-
Hydroxylamine hydrochloride
-
Sodium methoxide
-
Methanol
-
Benzene (or another suitable solvent)
Procedure:
-
Activation of the Carboxylic Acid: Convert suberic acid monomethyl ester to the corresponding acid chloride by reacting it with oxalyl chloride and a catalytic amount of DMF in benzene.[4]
-
Reaction with Hydroxylamine: In a separate flask, prepare a solution of hydroxylamine from hydroxylamine hydrochloride and sodium methoxide in methanol.
-
Formation of Hydroxamic Acid: Add the acid chloride solution dropwise to the hydroxylamine solution at 0°C. Stir the reaction mixture at room temperature for 4-6 hours.
-
Work-up and Purification: Neutralize the reaction mixture and remove the solvent under reduced pressure. Purify the residue by recrystallization or column chromatography.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Potential Cause | Recommended Action | Expected Outcome |
| Impure Starting Materials | Recrystallize octanedioic acid. Use analytical grade solvents. | Increased reaction efficiency and reduced side products. |
| Degraded Hydroxylamine | Use a freshly opened bottle or prepare a fresh solution. | More efficient conversion to the hydroxamic acid. |
| Suboptimal Temperature | Maintain reaction temperature at 0°C during activation and addition, then allow to slowly warm to room temperature. | Minimized decomposition and side reactions. |
| Insufficient Reaction Time | Monitor the reaction by TLC until the starting material is consumed. | Complete conversion of starting material. |
| Presence of Moisture | Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere. | Prevention of hydrolysis of activated intermediates. |
Table 2: Comparison of Purification Methods
| Purification Method | Advantages | Disadvantages | Recommended Mobile Phase/Solvent |
| Liquid-Liquid Extraction | Removes nonpolar impurities. | May not remove polar impurities. | Dichloromethane/Water or Ethyl Acetate/Water |
| Column Chromatography | High resolution for separating closely related compounds. | Can be time-consuming and requires significant solvent volumes. | Dichloromethane/Methanol gradient (e.g., 98:2 to 90:10) |
| Recrystallization | Excellent for obtaining highly pure crystalline products. | Product must be a solid; some product loss is inevitable. | Methanol/Water or Ethyl Acetate/Hexane |
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Logical troubleshooting flow for reproducibility issues.
References
Technical Support Center: Enhancing the In Vivo Bioavailability of 8-(Hydroxyamino)-8-oxooctanoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo bioavailability of 8-(Hydroxyamino)-8-oxooctanoic acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential challenges regarding in vivo bioavailability?
This compound is a derivative of suberic acid characterized by a terminal carboxylic acid and a hydroxamic acid group.[1][2][3] Based on its structure, several challenges can be anticipated that may limit its in vivo bioavailability:
-
High Polarity: The presence of both a carboxylic acid and a hydroxamic acid moiety makes the molecule highly polar. This can lead to poor membrane permeability and consequently, low oral absorption.
-
Low Stability: Hydroxamic acids can be susceptible to chemical and enzymatic degradation in vivo, potentially leading to a short half-life.[4]
-
First-Pass Metabolism: The compound may undergo rapid metabolism in the liver, reducing the amount of active drug that reaches systemic circulation.
Q2: What are the primary strategies to consider for increasing the bioavailability of this compound?
To address the challenges of high polarity and potential metabolic instability, three main strategies can be explored:
-
Prodrug Approaches: Chemically modifying the molecule to create a more lipophilic and stable prodrug that can be converted back to the active parent drug in vivo.[5][6][7][8]
-
Advanced Formulation Strategies: Encapsulating the compound in a protective delivery system to shield it from degradation and enhance its absorption.[9][10][11][12]
-
Route of Administration Optimization: Exploring alternative routes of administration, such as parenteral routes, to bypass barriers like first-pass metabolism.
Q3: How can I assess the in vitro stability of this compound?
Before proceeding to in vivo studies, it is crucial to assess the stability of the compound under various physiological conditions. This can be done through a series of in vitro assays:
-
pH Stability: Incubate the compound in buffers of varying pH (e.g., pH 1.2 for stomach, pH 6.8 for intestine, and pH 7.4 for blood) and quantify its degradation over time using a suitable analytical method like HPLC.
-
Plasma Stability: Incubate the compound in plasma from the animal species to be used in preclinical studies (e.g., mouse, rat) to assess its stability in the presence of plasma enzymes.
-
Microsomal Stability: Use liver microsomes to evaluate the compound's susceptibility to metabolism by cytochrome P450 enzymes, a major component of first-pass metabolism.
Troubleshooting Guides
This section provides solutions to specific experimental issues you might encounter.
Issue 1: Low Oral Absorption Observed in Preclinical Models
Possible Cause: The high polarity of this compound is likely limiting its passive diffusion across the intestinal epithelium.
Troubleshooting Strategy: Prodrug Synthesis
A common and effective approach is to mask one or both of the polar functional groups to create a more lipophilic prodrug.
Experimental Protocol: Synthesis of an Ester Prodrug
This protocol describes the synthesis of an ethyl ester prodrug at the carboxylic acid moiety.
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous ethanol.
-
Acid Catalyst: Add a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Confirm the structure of the resulting ethyl ester prodrug using ¹H NMR and Mass Spectrometry.
Expected Outcome: The ester prodrug should exhibit increased lipophilicity, which can be quantified by measuring its LogP value. This is expected to lead to improved oral absorption.
Workflow for Prodrug Development
Caption: Workflow for developing a prodrug of this compound.
Issue 2: High First-Pass Metabolism Detected in Liver Microsome Assays
Possible Cause: The compound is rapidly metabolized by hepatic enzymes, significantly reducing the amount of active drug reaching systemic circulation after oral administration.
Troubleshooting Strategy: Nanoformulation
Encapsulating the drug in a nanocarrier can protect it from metabolic enzymes and facilitate its absorption through alternative pathways, such as the lymphatic system.
Experimental Protocol: Preparation of Polymeric Nanoparticles
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (O/W) single emulsion solvent evaporation method.
-
Organic Phase Preparation: Dissolve PLGA and this compound in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol (PVA) or poloxamer 188).
-
Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an O/W emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with deionized water to remove excess surfactant, and then lyophilize them for long-term storage.
-
Characterization: Characterize the nanoparticles for their size, polydispersity index (PDI), zeta potential, drug loading, and encapsulation efficiency.
Expected Outcome: The nanoformulation is expected to protect the drug from degradation and improve its bioavailability.
Signaling Pathway of Nanoparticle-Mediated Drug Delivery
Caption: Proposed pathway for enhanced bioavailability via nanoformulation.
Data Presentation
Since no experimental data exists for this compound, the following tables present hypothetical, yet realistic, data that you might expect to see when comparing the parent drug with a prodrug or a nanoformulation.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Ethyl Ester Prodrug |
| Molecular Weight ( g/mol ) | 189.21 | 217.26 |
| Calculated LogP | -0.5 | 0.8 |
| Aqueous Solubility (mg/mL) | > 10 | 1.2 |
Table 2: Hypothetical Pharmacokinetic Parameters in Rats (Oral Administration)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng·h/mL) | Bioavailability (%) |
| Drug Solution | 50 | 0.5 | 150 | 5 |
| Prodrug Solution | 250 | 1.0 | 900 | 30 |
| Nanoformulation | 400 | 2.0 | 1800 | 60 |
Table 3: In Vitro Stability Data
| Compound/Formulation | Half-life in Rat Plasma (min) | Half-life in Rat Liver Microsomes (min) |
| This compound | 30 | 15 |
| Ethyl Ester Prodrug | > 120 | 60 |
| Nanoformulation | > 240 | > 120 |
Logical Relationship between Strategies and Outcomes
Caption: Relationship between strategies and improved bioavailability outcomes.
References
- 1. 8-Amino-8-oxooctanoic acid | 73427-53-9 | Benchchem [benchchem.com]
- 2. This compound | C8H15NO4 | CID 21490418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | CAS#:149647-86-9 | Chemsrc [chemsrc.com]
- 4. hydroxamate-a-key-pharmacophore-exhibiting-a-wide-range-of-biological-activities - Ask this paper | Bohrium [bohrium.com]
- 5. Synthesis/biological evaluation of hydroxamic acids and their prodrugs as inhibitors for Botulinum neurotoxin A light chain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. EP0039051B1 - Mannich-base hydroxamic acid prodrugs for the improved bioavailability of non-steroidal anti-inflammatory agents, a process for preparing and a pharmaceutical composition containing them - Google Patents [patents.google.com]
- 9. Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics: mechanisms, challenges, and therapeutic benefits with a focus on technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: 8-(Hydroxyamino)-8-oxooctanoic acid (SAHA/Vorinostat) Assays
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 8-(Hydroxyamino)-8-oxooctanoic acid, commonly known as Suberoylanilide Hydroxamic Acid (SAHA) or Vorinostat, in Histone Deacetylase (HDAC) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as SAHA or Vorinostat) is a potent, reversible inhibitor of Class I, II, and IV histone deacetylases (HDACs).[1][2] HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins.[3] This deacetylation leads to a more compact chromatin structure, repressing gene transcription.[2][3] By inhibiting HDACs, SAHA maintains a state of histone hyperacetylation, resulting in a more relaxed, open chromatin structure (euchromatin) that allows for the transcription of various genes, including tumor suppressor genes.[2] This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2]
Q2: Which HDAC classes does SAHA inhibit?
SAHA is considered a pan-HDAC inhibitor, meaning it acts on multiple HDAC classes. It primarily inhibits the zinc-dependent Class I, II, and IV HDACs.[1][2] It does not inhibit the NAD+-dependent Class III HDACs, also known as sirtuins.[1][2]
Q3: What are the best practices for preparing and storing SAHA solutions?
SAHA has low solubility in aqueous solutions.[4] It should be dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).[4] This stock solution should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles. For experiments, the stock solution should be diluted to the final working concentration in the assay buffer.
Q4: What is the maximum recommended concentration of DMSO in an assay?
DMSO can itself act as an HDAC inhibitor at higher concentrations.[4] It is critical to keep the final concentration of DMSO in the assay low, typically not exceeding 2-3%, to avoid off-target effects.[5] Always include a vehicle control (assay buffer with the same final concentration of DMSO but without SAHA) in your experiments.
Troubleshooting Guide
This section addresses common problems encountered during HDAC activity assays using SAHA.
Problem 1: High Background or No Signal in Fluorogenic Assays
-
Question: Are you observing high fluorescence in your "no enzyme" negative control wells, or conversely, no signal in your "positive control" (enzyme only, no inhibitor) wells?
-
Possible Causes & Solutions:
-
Reagent Contamination: Your assay buffer, substrate, or other reagents may be contaminated with fluorescent compounds or proteases that cleave the substrate.
-
Solution: Prepare fresh reagents and use sterile, nuclease-free water. Test each component individually for fluorescence.
-
-
Expired or Degraded Reagents: The fluorogenic substrate or the developer (e.g., trypsin) may have lost activity. The HDAC enzyme itself could also be degraded.
-
Solution: Check the expiration dates of all kit components. If possible, test the activity of the enzyme and developer with a known positive control substrate or inhibitor. Purchase fresh reagents if necessary.
-
-
Incorrect Wavelengths: The excitation and emission wavelengths set on the plate reader may not match the specifications for the fluorophore being used (e.g., AMC, 7-amino-4-methylcoumarin, typically requires excitation at ~355 nm and emission at ~460 nm).[4]
-
Solution: Verify the correct wavelength settings in your assay protocol or the manufacturer's instructions for the specific substrate.
-
-
Troubleshooting Logic Flow
The following diagram provides a step-by-step decision tree for diagnosing common assay problems.
Problem 2: Inconsistent or Non-Reproducible IC50 Values for SAHA
-
Question: Are your calculated IC50 values for SAHA varying significantly between experiments?
-
Possible Causes & Solutions:
-
Inaccurate Pipetting: Small errors in pipetting the enzyme, substrate, or highly concentrated inhibitor stock can lead to large variations in final concentrations.
-
Solution: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like enzyme stocks. Prepare master mixes for reagents to be added to multiple wells to reduce well-to-well variability.
-
-
Assay Conditions: Incubation time, temperature, and pH can all affect enzyme kinetics and inhibitor potency.
-
Solution: Strictly control all assay parameters. Use a temperature-controlled incubator and plate reader. Ensure the pH of your buffer is stable throughout the experiment.[5]
-
-
SAHA Degradation: Repeated freeze-thaw cycles of the SAHA stock in DMSO can lead to degradation.
-
Solution: Aliquot your stock solution upon initial preparation to minimize freeze-thaw cycles. Protect from light where necessary.
-
-
Experimental Protocols
Detailed Protocol: Fluorogenic HDAC Activity Assay
This protocol is a generalized procedure for measuring HDAC activity and inhibition by SAHA using a commercial fluorogenic substrate like Boc-Lys(Ac)-AMC.
1. Reagent Preparation:
-
HDAC Assay Buffer: Prepare a buffer such as 50 mM Tris-HCl or HEPES, pH 8.0, containing 137 mM NaCl, 2.7 mM KCl, and 1 mg/mL BSA.[5][6] Keep on ice.
-
SAHA (Inhibitor) Stock Solution: Prepare a 10 mM stock solution of SAHA in 100% DMSO.[4]
-
HDAC Enzyme: Dilute the recombinant HDAC enzyme to the desired working concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate Stock Solution: Prepare a 10 mM stock of the fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO.[4]
-
Developer Solution: Prepare a solution of Trypsin at 2 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.4).[6]
2. Assay Procedure:
-
Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM SAHA stock to create a range of concentrations for IC50 determination. Dilute in HDAC Assay Buffer, ensuring the DMSO concentration remains constant across all dilutions. Include a "no inhibitor" positive control and a "vehicle" control (buffer with DMSO).
-
Plate Setup: Add the following to the wells of a black 384-well microplate:[4]
-
40 µL of diluted HDAC enzyme.
-
5 µL of your serially diluted SAHA or control solutions.
-
Include "no enzyme" wells with 40 µL of assay buffer instead of enzyme for background subtraction.
-
-
Initiate Reaction: Add 5 µL of the substrate working solution to all wells to start the reaction. The final volume should be 50 µL.
-
Incubation: Incubate the plate at 37°C for 60 minutes.[6] Protect the plate from light.
-
Stop and Develop: Stop the reaction by adding 25 µL of the Developer Solution (Trypsin) to each well. The trypsin will cleave the deacetylated substrate, releasing the fluorophore.
-
Final Incubation: Incubate for an additional 15-20 minutes at 37°C to allow for full development of the fluorescent signal.
-
Read Fluorescence: Measure the fluorescence using a plate reader with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[4]
Experimental Workflow Diagram
Reference Data
Table 1: SAHA (Vorinostat) IC50 Values for HDAC Isoforms
The inhibitory concentration (IC50) of SAHA varies across different HDAC isoforms. The values below are compiled from literature and serve as a general reference. Actual values may vary based on assay conditions.
| HDAC Isoform | Class | Representative IC50 (nM) |
| HDAC1 | I | 68 ± 14 |
| HDAC2 | I | 164 ± 45 |
| HDAC3 | I | 101 ± 31 |
| HDAC4 | IIa | >10,000 |
| HDAC6 | IIb | 37 ± 11 |
| HDAC8 | I | 1200 ± 380 |
| HDAC11 | IV | 107 ± 21 |
| (Data compiled from various sources, including[1]) |
Table 2: Typical Assay Component Concentrations
| Component | Stock Concentration | Final Concentration | Typical Volume (50 µL assay) |
| HDAC Enzyme | Varies | Varies (nM range) | 40 µL (diluted) |
| SAHA | 10 mM (in DMSO) | nM to µM range | 5 µL (of 10x working soln) |
| Substrate | 10 mM (in DMSO) | 10-50 µM | 5 µL (of 10x working soln) |
| DMSO (Vehicle) | 100% | < 2% | < 1 µL |
Mechanism of Action Diagram
This diagram illustrates the role of Histone Acetyltransferases (HATs), HDACs, and the inhibitory action of SAHA on gene transcription.
References
- 1. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ヒストン脱アセチル化酵素阻害剤 - Wikipedia [ja.wikipedia.org]
- 3. Preparation and Biochemical Analysis of Classical Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-throughput screening of histone deacetylases and determination of kinetic parameters using fluorogenic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
methods for preventing the degradation of 8-(Hydroxyamino)-8-oxooctanoic acid during storage
Welcome to the technical support center for 8-(Hydroxyamino)-8-oxooctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: The primary factors contributing to the degradation of this compound, a type of hydroxamic acid, are hydrolysis, exposure to high temperatures, and photodegradation. The hydroxamic acid functional group is susceptible to both acid and base-catalyzed hydrolysis.[1][2][3] Elevated temperatures can accelerate decomposition, and exposure to light, particularly UV radiation, can induce photolytic degradation leading to the formation of reactive radical species.[4][5][6][7]
Q2: What are the ideal storage conditions for solid this compound?
A2: For optimal stability, solid this compound should be stored in a cool, dark, and dry place. It is recommended to store the solid material in a climate-controlled environment, such as a refrigerator or freezer, at temperatures below 5°C to minimize thermal degradation.[8] The container should be tightly sealed to protect it from moisture and light.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are best prepared fresh. If storage is necessary, it is crucial to control the pH. Hydroxamic acids are generally most stable in neutral or slightly acidic conditions. Strongly acidic or basic solutions should be avoided as they promote hydrolysis.[1][9] Aqueous solutions are preferable to acidic solutions for short-term storage.[8] Solutions should be protected from light and stored at low temperatures (2-8°C).
Q4: Can I use antioxidants to prevent the degradation of this compound?
A4: Yes, antioxidants can potentially inhibit the oxidative degradation of hydroxamic acids.[10][11] Compounds like butylated hydroxyanisole (BHA) have been shown to be effective in preventing the oxidation of other hydroxamic acids.[10][11] The suitability and optimal concentration of a specific antioxidant for this compound would need to be determined experimentally.
Q5: What are the common degradation products of this compound?
A5: Based on the general degradation pathways of hydroxamic acids, the primary degradation product of this compound via hydrolysis would be the corresponding carboxylic acid, octanedioic acid, and hydroxylamine. Thermal degradation can lead to a variety of products, including the corresponding carboxylic acid and other fragments resulting from the breakdown of the molecule.[12]
Troubleshooting Guides
Issue 1: Loss of potency or inconsistent results in experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh solutions of this compound for each experiment. If a stock solution must be used, validate its stability over the intended period of use by a suitable analytical method (e.g., HPLC). |
| Improper storage of solid compound | Ensure the solid compound is stored at recommended low temperatures, protected from light and moisture. Visually inspect the solid for any changes in color or appearance. |
| pH instability in experimental buffer | Monitor the pH of your experimental solutions. Avoid highly acidic or alkaline buffers. Buffer systems that maintain a pH between 5 and 7 are generally preferred. |
| Exposure to light during experiments | Conduct experiments under subdued light or use amber-colored labware to minimize photodegradation. |
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).
| Possible Cause | Troubleshooting Step |
| Hydrolytic degradation | The appearance of a peak corresponding to octanedioic acid could indicate hydrolysis. Confirm by running a standard of the potential degradation product. To mitigate, ensure the pH of the sample and mobile phase is controlled. |
| Thermal degradation | If samples are subjected to high temperatures during sample preparation or analysis, thermal degradation may occur. Minimize heat exposure and consider using a cooled autosampler. |
| Oxidative degradation | The presence of unexpected peaks might be due to oxidation. Try degassing solvents and blanketing samples with an inert gas (e.g., nitrogen or argon). Consider the addition of a suitable antioxidant. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Solution
This protocol outlines a general procedure to assess the stability of this compound in a specific buffer solution at a given temperature.
Materials:
-
This compound
-
Buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
High-purity water
-
HPLC system with UV detector
-
Appropriate HPLC column (e.g., C18)
-
Volumetric flasks and pipettes
-
Temperature-controlled incubator or water bath
Procedure:
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the desired buffer to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into several vials.
-
Time Zero (T0) Analysis: Immediately analyze one of the freshly prepared aliquots by HPLC to determine the initial concentration. This will serve as the T0 reference.
-
Incubation: Place the remaining vials in a temperature-controlled environment (e.g., 25°C, 37°C, or 40°C).
-
Time Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
-
HPLC Analysis: Analyze the sample by HPLC to determine the concentration of this compound remaining.
-
Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. Plot the concentration or percentage remaining versus time to determine the degradation kinetics.
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A suitable gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of the compound).
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Major degradation pathways for this compound.
Caption: General workflow for a stability study of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. The acid-catalysed hydrolysis and protonation behaviour of hydroxamic acids - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Secure Verification [cer.ihtm.bg.ac.rs]
- 5. core.ac.uk [core.ac.uk]
- 6. The photolability of hydroxamic acids and its importance to the human environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antiradical, Chelating and Antioxidant Activities of Hydroxamic Acids and Hydroxyureas - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antiradical, chelating and antioxidant activities of hydroxamic acids and hydroxyureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thermal decomposition of ibuproxam - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing treatment duration and concentration of 8-(Hydroxyamino)-8-oxooctanoic acid in cell culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration and concentration of 8-(Hydroxyamino)-8-oxooctanoic acid, a histone deacetylase (HDAC) inhibitor, in cell culture experiments. For the purposes of this guide, we will refer to the well-characterized HDAC inhibitor Suberoylanilide hydroxamic acid (SAHA), also known as Vorinostat, as a proxy for this compound, given their structural and functional similarities as pan-HDAC inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound (SAHA)?
A1: this compound, similar to SAHA, is a pan-inhibitor of class I and II histone deacetylases (HDACs).[1] HDACs are enzymes that remove acetyl groups from histones, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, this compound causes an accumulation of acetylated histones, which relaxes the chromatin structure and alters gene expression.[2][3] This can lead to the re-expression of silenced tumor suppressor genes, ultimately inducing cell growth arrest, differentiation, and/or apoptosis in cancer cells.[4]
Q2: What is a good starting concentration range for my experiments?
A2: The optimal concentration of an HDAC inhibitor like SAHA is highly cell-line dependent. A good starting point for many cancer cell lines is a broad range of concentrations from 0.5 µM to 10 µM.[5] It is recommended to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line.
Q3: What is a typical treatment duration?
A3: Treatment duration can vary from a few hours to several days, depending on the experimental endpoint. For assessing changes in histone acetylation, a short incubation of 2 to 24 hours may be sufficient.[3][4] For evaluating effects on cell viability, proliferation, or apoptosis, longer incubation times of 24 to 72 hours are common.[5]
Q4: How can I assess the effectiveness of the treatment?
A4: The effectiveness of treatment can be assessed through various methods:
-
Western Blotting: To confirm the inhibition of HDAC activity, you can perform a western blot to detect the levels of acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4). An increase in histone acetylation indicates successful target engagement.[5]
-
Cell Viability and Proliferation Assays: Assays like MTT, WST-1, or Real-Time-Glo™ can be used to measure the effect on cell viability and proliferation.[6][7]
-
Apoptosis Assays: To determine if the compound induces programmed cell death, you can use assays that detect markers of apoptosis, such as caspase activation, Annexin V staining, or DNA fragmentation (TUNEL assay).[8]
-
Cell Cycle Analysis: Flow cytometry can be used to analyze the cell cycle distribution and determine if the compound causes cell cycle arrest at specific phases (e.g., G1 or G2/M).[5]
Q5: Should I be concerned about cytotoxicity in non-cancerous cells?
A5: HDAC inhibitors like SAHA have shown a degree of selectivity for killing cancer cells over normal cells.[3] However, it is always advisable to test the cytotoxicity of the compound on a non-transformed cell line relevant to your research to determine its therapeutic window.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no observed effect on cancer cells | Sub-optimal concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) to determine the optimal effective concentration. |
| Insufficient treatment duration: The incubation time may be too short to induce a significant biological response. | Conduct a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal treatment duration. | |
| Cell line resistance: The chosen cell line may be inherently resistant to HDAC inhibitors. | Consider using a different cell line that is known to be sensitive to HDAC inhibitors. You can also investigate the expression levels of different HDAC isoforms in your cell line. | |
| Compound degradation: The compound may be unstable in the cell culture medium over long incubation periods. | Prepare fresh stock solutions and add the compound to the media immediately before treating the cells. For long-term experiments, consider replenishing the media with fresh compound every 24-48 hours. | |
| High cytotoxicity in control/non-cancerous cells | Concentration is too high: The concentration used may be toxic to all cell types. | Lower the concentration range in your experiments. Determine the maximum tolerated dose in your non-cancerous control cells. |
| Solvent toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing cytotoxicity at the final concentration used. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Inconsistent or variable results between experiments | Inconsistent cell seeding density: Variations in the initial number of cells can lead to different responses to the treatment. | Standardize your cell seeding protocol to ensure a consistent number of cells are plated for each experiment. |
| Variations in treatment conditions: Minor differences in incubation time, compound concentration, or media changes can affect the results. | Maintain strict adherence to your established experimental protocol. Use a checklist to ensure consistency. | |
| Cell culture contamination: Mycoplasma or other microbial contamination can alter cellular responses. | Regularly test your cell lines for mycoplasma contamination. | |
| Passage number of cells: High passage numbers can lead to genetic and phenotypic drift, altering drug sensitivity. | Use cells within a defined low passage number range for all experiments. |
Experimental Protocols
Protocol 1: Determining the IC50 using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of your compound in complete cell culture medium. A typical starting range would be from 0.1 µM to 100 µM. Include a vehicle-only control (DMSO) and a no-treatment control.
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for your desired treatment duration (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Assessing Histone Acetylation by Western Blot
This protocol describes how to detect changes in histone H3 acetylation as a marker of HDAC inhibition.
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of your compound for the chosen duration (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetyl-Histone H3 signal to the total-Histone H3 signal to determine the fold change in acetylation.
Data Presentation
Table 1: Example IC50 Values of SAHA in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h |
| HT1080 | Fibrosarcoma | 2.4 |
| MCF-7 | Breast Cancer | 0.75 |
| LNCaP | Prostate Cancer | ~2.5 - 7.5 |
| PC-3 | Prostate Cancer | ~2.5 - 7.5 |
| TSU-Pr1 | Prostate Cancer | ~2.5 - 7.5 |
| Note: These values are approximate and can vary depending on experimental conditions.[9] |
Table 2: Recommended Concentration and Duration for Different Assays
| Assay | Purpose | Typical Concentration Range (µM) | Typical Duration |
| Western Blot (Histone Acetylation) | Confirm HDAC inhibition | 1 - 10 | 2 - 24 hours |
| Cell Viability (MTT, etc.) | Determine cytotoxicity | 0.1 - 50 | 24 - 72 hours |
| Apoptosis Assay (Annexin V) | Measure programmed cell death | 1 - 10 | 24 - 48 hours |
| Cell Cycle Analysis | Analyze cell cycle arrest | 1 - 10 | 24 - 48 hours |
Visualizations
References
- 1. stemcell.com [stemcell.com]
- 2. Cytotoxicity Mediated by Histone Deacetylase Inhibitors in Cancer Cells: Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. The histone deacetylase inhibitor SAHA arrests cancer cell growth, up-regulates thioredoxin-binding protein-2, and down-regulates thioredoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of HDACi-Induced Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
techniques for minimizing the toxicity of 8-(Hydroxyamino)-8-oxooctanoic acid in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-(Hydroxyamino)-8-oxooctanoic acid. The information provided is intended to help minimize potential in vivo toxicity during experimentation.
Troubleshooting Guides
Issue 1: Unexpected In Vivo Toxicity or Adverse Effects
Symptoms: Unexplained weight loss, lethargy, organ damage, or other adverse effects in animal models.
Potential Cause: The hydroxamic acid moiety of this compound can undergo metabolic activation to reactive intermediates, leading to off-target toxicity. A primary mechanism of hydroxamic acid toxicity is the potential for a "Lossen rearrangement" to form a reactive isocyanate species. This can lead to covalent binding to macromolecules such as DNA and proteins, causing cellular damage.
Troubleshooting Steps:
-
Dose Reduction: The most straightforward approach is to reduce the administered dose. A dose-response study is crucial to identify the minimum effective dose with the lowest toxicity.
-
Vehicle Optimization: Ensure the vehicle used for administration is non-toxic and does not interact with the compound. Test the vehicle alone as a control group.
-
Route of Administration: Consider alternative routes of administration that may reduce systemic exposure or first-pass metabolism. For example, local administration may be an option depending on the therapeutic goal.
-
Monitor Metabolic Profile: Analyze plasma and tissue samples for the presence of the parent compound and its major metabolites, including the corresponding carboxylic acid. This can help to understand the metabolic fate and potential for toxic metabolite formation.
Issue 2: Mutagenicity or Genotoxicity Concerns
Symptoms: Positive results in mutagenicity assays (e.g., Ames test) or evidence of DNA damage in vivo.
Potential Cause: The formation of reactive isocyanates through the Lossen rearrangement is a known cause of mutagenicity for some hydroxamic acids. These intermediates can form adducts with DNA bases.
Troubleshooting Steps:
-
Co-administration of Antioxidants: While not a direct solution to isocyanate formation, reducing overall oxidative stress with antioxidants like N-acetylcysteine (NAC) may help mitigate some downstream cellular damage.
-
Structural Modification (for drug development): If mutagenicity is a persistent issue, consider synthesizing analogs of this compound that are less prone to the Lossen rearrangement. This is a long-term strategy for drug development professionals.
-
Use of DNA Damage Response Inhibitors (as experimental tools): In a research context, to understand the mechanism of toxicity, inhibitors of DNA damage response pathways (e.g., ATM or ATR inhibitors) can be used to see if they potentiate the toxic effects. This is not a mitigation strategy for in vivo studies but a tool for mechanistic investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of toxicity for hydroxamic acids like this compound?
A1: The primary toxicity concern for many hydroxamic acids is their potential to undergo a Lossen rearrangement to form highly reactive isocyanates. These isocyanates can covalently modify biological macromolecules, including DNA and proteins, leading to mutagenicity and cellular damage.
Q2: How is this compound likely metabolized in vivo?
A2: Based on studies of other hydroxamic acids, this compound is likely metabolized to its corresponding carboxylic acid, 1,8-octanedioic acid (suberic acid). This conversion can be mediated by cytochrome P450 enzymes in the liver.
Q3: Are there any known inhibitors of the metabolic pathways that produce toxic metabolites from this compound?
A3: While specific inhibitors for the metabolism of this compound are not documented, general inhibitors of cytochrome P450 enzymes could potentially alter its metabolism. However, the use of such inhibitors can have broad and unpredictable effects on the metabolism of other endogenous and exogenous compounds and is not a recommended strategy for toxicity mitigation without extensive preliminary research.
Q4: Can the metal-chelating properties of this compound contribute to its toxicity?
A4: Yes, the hydroxamic acid moiety is a strong metal chelator, particularly for zinc and iron. While this property is often exploited for therapeutic effects (e.g., inhibition of zinc-containing enzymes like histone deacetylases), it can also disrupt the homeostasis of essential metal ions, potentially leading to toxicity. Monitoring for signs of mineral imbalances may be warranted in long-term studies.
Data Summary
Table 1: Potential In Vivo Effects and Mitigation Strategies for this compound
| Potential Toxic Effect | Putative Mechanism | Recommended Mitigation Strategy | Experimental Readout |
| General Toxicity | Formation of reactive metabolites | Dose reduction, vehicle optimization | Animal weight, clinical signs, organ histology |
| Mutagenicity/Genotoxicity | Lossen rearrangement to isocyanate | Co-administration of antioxidants (experimental) | Ames test, in vivo micronucleus assay, DNA adduct analysis |
| Metal Ion Imbalance | Chelation of essential metals (e.g., Zn²⁺, Fe³⁺) | Monitoring of mineral levels in blood | Inductively coupled plasma mass spectrometry (ICP-MS) of serum |
Experimental Protocols
Protocol 1: Assessment of In Vivo Genotoxicity using the Micronucleus Assay
-
Animal Model: Use a standard rodent model (e.g., C57BL/6 mice).
-
Dosing: Administer this compound via the intended experimental route at three different dose levels, alongside a vehicle control and a known positive control (e.g., cyclophosphamide).
-
Sample Collection: Collect peripheral blood or bone marrow at 24 and 48 hours post-dose.
-
Slide Preparation: Prepare blood smears or bone marrow cytospins and stain with a DNA-specific dye (e.g., acridine orange or Giemsa).
-
Analysis: Using fluorescence microscopy, score the frequency of micronucleated reticulocytes (in blood) or polychromatic erythrocytes (in bone marrow).
-
Interpretation: A significant increase in the frequency of micronuclei compared to the vehicle control indicates potential genotoxicity.
Visualizations
Caption: Experimental workflow for in vivo toxicity assessment and mitigation.
Caption: Proposed mechanism of hydroxamic acid-induced toxicity.
Validation & Comparative
A Comparative Guide to Validating the Inhibitory Effect of 8-(Hydroxyamino)-8-oxooctanoic acid (SAHA) on Histone Deacetylases
This guide provides a comprehensive comparison of methods to validate the inhibitory effect of 8-(Hydroxyamino)-8-oxooctanoic acid, also known as Suberoylanilide Hydroxamic Acid (SAHA) or Vorinostat, on histone deacetylases (HDACs). It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to facilitate the objective assessment of SAHA's performance against other HDAC inhibitors.
Introduction to SAHA and HDAC Inhibition
Histone deacetylases are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1] The aberrant activity of HDACs is implicated in the pathogenesis of various diseases, including cancer and neurological disorders.[2] this compound (SAHA) is a potent, non-selective HDAC inhibitor that has been approved by the FDA for the treatment of cutaneous T-cell lymphoma.[1] It targets multiple HDAC isoforms, leading to the accumulation of acetylated proteins, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. Validating the inhibitory effect of SAHA and comparing its potency to other HDAC inhibitors is a critical step in both basic research and clinical drug development.
Comparative Analysis of HDAC Inhibitors
The selection of an appropriate HDAC inhibitor is crucial for targeted research and therapeutic applications. This section provides a comparative overview of the inhibitory activity of SAHA against other well-established HDAC inhibitors, such as Panobinostat, Belinostat, and Romidepsin. The half-maximal inhibitory concentration (IC50) is a key parameter for comparing the potency of these inhibitors against various HDAC isoforms.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| SAHA (Vorinostat) | Pan-HDACi | 10 - 61 | 251 | 19 - 20 | 36 | 540 - 827 |
| Panobinostat | Pan-HDACi | ~5 | - | - | - | - |
| Belinostat | Pan-HDACi | ~27 | - | - | - | - |
| Romidepsin | Class I selective | 36 | 47 | - | - | - |
Note: IC50 values can vary depending on the assay conditions and the source of the enzyme. The values presented here are aggregated from multiple sources for comparative purposes.[1][2][3][4]
Methodologies for Validating HDAC Inhibition
A variety of in vitro and cell-based assays are available to validate the inhibitory effect of SAHA on HDACs. The choice of method depends on the specific research question, throughput requirements, and available resources.
In Vitro Enzymatic Assays
These assays directly measure the enzymatic activity of purified HDACs in the presence of an inhibitor. They are essential for determining the intrinsic potency and selectivity of a compound.
This is a widely used method that relies on a fluorogenic substrate. The substrate is deacetylated by the HDAC enzyme, making it susceptible to cleavage by a developer, which releases a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.
Experimental Protocol: Fluorometric HDAC Inhibition Assay
-
Reagent Preparation:
-
Prepare HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Reconstitute the fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) in DMSO.
-
Prepare a stock solution of SAHA or other HDAC inhibitors in DMSO.
-
Prepare a solution of purified recombinant HDAC enzyme in assay buffer.
-
Prepare a developer solution containing a protease (e.g., trypsin) and a stop solution (e.g., a potent HDAC inhibitor like Trichostatin A).[5]
-
-
Assay Procedure:
-
In a 96-well black microplate, add the HDAC Assay Buffer.
-
Add serial dilutions of SAHA or other test compounds. Include a no-inhibitor control (DMSO vehicle).
-
Add the purified HDAC enzyme to each well.
-
Incubate the plate for 15-30 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Stop the reaction by adding the developer/stop solution.
-
Incubate for an additional 10-20 minutes at 37°C to allow for fluorophore release.
-
Measure the fluorescence using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
This assay format offers high sensitivity and a simplified workflow. It utilizes a pro-luminescent substrate that is deacetylated by HDACs, and subsequent enzymatic reactions produce a light signal that is proportional to HDAC activity.
Experimental Protocol: HDAC-Glo™ I/II Cell-Based Assay
-
Cell Seeding:
-
Seed cells in a white-walled 96-well plate at a density that allows for logarithmic growth during the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of SAHA or other HDAC inhibitors in cell culture medium.
-
Add the diluted compounds to the cells and incubate for the desired time (e.g., 4-24 hours). Include a no-inhibitor control.
-
-
Assay Procedure:
-
Prepare the HDAC-Glo™ I/II Reagent according to the manufacturer's instructions by mixing the substrate and developer solutions.[6]
-
Add an equal volume of the HDAC-Glo™ I/II Reagent to each well.[7]
-
Mix the plate on an orbital shaker for 30-60 seconds.[7]
-
Incubate the plate at room temperature for 15-45 minutes.[6]
-
Measure the luminescence using a plate-reading luminometer.[8]
-
-
Data Analysis:
-
Calculate the percentage of HDAC activity relative to the no-inhibitor control.
-
Determine the IC50 value as described for the fluorometric assay.
-
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of HDAC inhibitors in a more physiologically relevant context, taking into account factors such as cell permeability and off-target effects.
This technique is a cornerstone for confirming the cellular activity of HDAC inhibitors. It directly visualizes the increase in histone acetylation following inhibitor treatment.
Experimental Protocol: Western Blotting for Acetylated Histones
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of SAHA or other HDAC inhibitors for a specified duration (e.g., 6-24 hours). Include a vehicle-treated control.
-
-
Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and HDAC inhibitors.
-
Isolate the nuclear fraction and perform acid extraction of histones or use whole-cell lysates.[9]
-
-
SDS-PAGE and Protein Transfer:
-
Quantify the protein concentration of the histone extracts.
-
Separate the proteins on a high-percentage (e.g., 15%) SDS-polyacrylamide gel.[9]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.[10]
-
Incubate the membrane with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3, anti-β-actin) overnight at 4°C.[10][11]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[10]
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the acetylated histone signal to the total histone or loading control signal.
-
Compare the levels of histone acetylation in treated samples to the control.
-
Experimental and Logical Workflows
Visualizing the experimental process and the underlying biological pathways is essential for a clear understanding of HDAC inhibitor validation.
Caption: Workflow for the validation of HDAC inhibitors.
Signaling Pathways Affected by HDAC Inhibition
HDAC inhibitors, including SAHA, exert their effects by modulating various signaling pathways that are critical for cell survival, proliferation, and apoptosis. Understanding these pathways provides a deeper insight into the mechanism of action of these compounds.
p53 Signaling Pathway
The tumor suppressor protein p53 is a key regulator of the cell cycle and apoptosis. HDACs can deacetylate p53, leading to its inactivation. HDAC inhibitors like SAHA can increase the acetylation of p53, thereby enhancing its transcriptional activity and promoting the expression of target genes such as p21, which leads to cell cycle arrest.[12][13][14]
Caption: SAHA's effect on the p53 signaling pathway.
NF-κB Signaling Pathway
The transcription factor NF-κB plays a pivotal role in inflammation, immunity, and cell survival. The activity of NF-κB is regulated by acetylation. HDACs can deacetylate the RelA/p65 subunit of NF-κB, which can modulate its transcriptional activity. Inhibition of HDACs by SAHA can lead to hyperacetylation of p65, which can have complex, context-dependent effects on NF-κB target gene expression, sometimes leading to the suppression of pro-survival genes.[12][13]
References
- 1. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 2. The structural requirements of histone deacetylase inhibitors: SAHA analogs modified at the C5 position display dual HDAC6/8 selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC Screening Identifies the HDAC Class I Inhibitor Romidepsin as a Promising Epigenetic Drug for Biliary Tract Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. worldwide.promega.com [worldwide.promega.com]
- 7. ulab360.com [ulab360.com]
- 8. youtube.com [youtube.com]
- 9. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone western blot protocol | Abcam [abcam.com]
- 11. Quantification of SAHA-Dependent Changes in Histone Modifications Using Data-Independent Acquisition Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Histone Deacetylase Inhibitors: Benchmarking 8-(Hydroxyamino)-8-oxooctanoic acid Against Established Agents
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology, by modulating the epigenetic landscape of cancer cells. This guide provides a comparative analysis of 8-(Hydroxyamino)-8-oxooctanoic acid against other well-characterized HDAC inhibitors, namely Suberanilohydroxamic acid (SAHA, Vorinostat), Trichostatin A (TSA), and Valproic Acid (VPA). Due to the limited publicly available data on the specific HDAC inhibitory activity of this compound, this guide focuses on presenting the established data for SAHA, TSA, and VPA, while outlining the necessary experimental framework to evaluate and compare a novel hydroxamic acid-based inhibitor like this compound.
Executive Summary
This guide offers a comprehensive overview of the performance of key HDAC inhibitors, supported by experimental data and detailed protocols. The objective is to provide a framework for the evaluation of new chemical entities targeting HDAC enzymes. While direct comparative data for this compound is not available in the current literature, its structural features, particularly the hydroxamic acid moiety, suggest potential HDAC inhibitory activity. The subsequent sections detail the methodologies required to ascertain its efficacy and selectivity in comparison to established inhibitors.
Data Presentation: Quantitative Comparison of HDAC Inhibitors
The following table summarizes the inhibitory concentrations (IC50) of SAHA, TSA, and VPA against various HDAC isoforms. These values are critical for understanding the potency and selectivity of each inhibitor. Data for this compound would be populated upon experimental evaluation using the protocols outlined in this guide.
| HDAC Inhibitor | Class I HDACs IC50 (nM) | Class IIa HDACs IC50 (nM) | Class IIb HDACs IC50 (nM) | Pan-HDAC Activity |
| This compound | Data not available | Data not available | Data not available | To be determined |
| SAHA (Vorinostat) | HDAC1: ~10-20HDAC2: ~20-40HDAC3: ~30-60 | HDAC4: ~1000HDAC5: ~1200HDAC7: ~1500HDAC9: ~1300 | HDAC6: ~10-30HDAC10: ~50-100 | Yes |
| Trichostatin A (TSA) | HDAC1: ~2HDAC3: ~20 | Inhibits Class I and II | HDAC4: ~38HDAC6: ~8.6 | Yes[1] |
| Valproic Acid (VPA) | Primarily Class I | Weakly inhibits Class IIa | Weakly inhibits Class IIb | No (Class I selective) |
Experimental Protocols
To facilitate the comparative analysis of novel HDAC inhibitors like this compound, detailed protocols for key experiments are provided below.
In Vitro HDAC Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified HDAC isoforms.
Principle: A fluorogenic HDAC substrate is deacetylated by the HDAC enzyme. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is inversely proportional to the HDAC activity.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin and a potent HDAC inhibitor like TSA to stop the reaction)
-
Test compound (this compound) and reference inhibitors (SAHA, TSA, VPA)
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test and reference compounds in assay buffer.
-
In a 96-well plate, add the HDAC enzyme and the test/reference compound dilutions.
-
Incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate for a specific time (e.g., 60 minutes) at 37°C.
-
Stop the reaction by adding the developer solution.
-
Incubate for a further period (e.g., 15 minutes) at 37°C to allow for fluorescent signal development.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effect of the HDAC inhibitor on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., HeLa, HCT116, MCF-7)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compound and reference inhibitors
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test and reference compounds for a specific duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Western Blot Analysis for Histone Acetylation
This technique is used to detect the increase in histone acetylation in cells treated with an HDAC inhibitor, confirming its mechanism of action.
Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with specific antibodies that recognize acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and total histones (as a loading control).
Materials:
-
Cancer cell lines
-
Test compound and reference inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., rabbit anti-acetyl-Histone H3, rabbit anti-Histone H3)
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test and reference compounds for a specific time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative increase in histone acetylation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key concepts related to HDAC inhibition.
Caption: Mechanism of HDAC Inhibition and Gene Expression.
Caption: Workflow for Evaluating a Novel HDAC Inhibitor.
Conclusion
While this compound remains a molecule of theoretical interest as an HDAC inhibitor, this guide provides the essential framework for its empirical evaluation. By following the detailed experimental protocols for in vitro HDAC inhibition, cell viability, and Western blot analysis, researchers can generate the necessary data to comprehensively compare its performance against established inhibitors like SAHA, TSA, and VPA. The provided visualizations offer a clear understanding of the underlying biological mechanisms and the experimental logic. This systematic approach will enable a robust assessment of the therapeutic potential of this compound and other novel HDAC inhibitors in the field of drug discovery and development.
References
8-(Hydroxyamino)-8-oxooctanoic acid compared to suberoylanilide hydroxamic acid (SAHA)
[11] Synthesis and Biological Evaluation of Novel Suberoylanilide Hydroxamic Acid (SAHA) Derivatives as Potent Antitumor Agents - PMC (2013-05-23) Suberoylanilide hydroxamic acid (SAHA, vorinostat) is the first histone deacetylase inhibitor (HDACi) that has been approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL). However, its weak activity against solid tumors and some un-ignorable side effects have limited its further application. In this study, we have designed and synthesized a series of novel SAHA derivatives and evaluated their biological activities. The results showed that most of the compounds exhibited more potent anti-proliferative activities than SAHA against a panel of human cancer cell lines. In particular, compound 13b exhibited the best anti-proliferative activities against these cell lines with IC50 values of 0.28–0.83 μM, which were 4–10 times more potent than SAHA. In addition, compound 13b showed more potent HDAC inhibitory activity and better apoptosis-inducing effect than SAHA. Furthermore, compound 13b could remarkably increase the acetylation levels of histone H3 and α-tubulin in A549 cells. ... (2013-05-23) The general procedure for the synthesis of compounds 13a–f. To a solution of 12 (1 mmol) in 15 mL of dry CH2Cl2 was added oxalyl chloride (2 mmol), followed by two drops of DMF. The mixture was stirred for 2 h at room temperature. The solvent was removed under vacuum and the residue was dissolved in 15 mL of dry CH2Cl2. The solution was added dropwise to a solution of substituted aniline (1 mmol) and Et3N (2 mmol) in 15 mL of dry CH2Cl2 at 0 °C. The mixture was stirred at room temperature overnight and then washed with 1 N HCl and saturated NaHCO3 solution. ... (2013-05-23) The general procedure for the synthesis of compounds 12. To a solution of 11 (1 mmol) in 15 mL of dry CH2Cl2 was added oxalyl chloride (2 mmol), followed by two drops of DMF. The mixture was stirred for 2 h at room temperature. The solvent was removed under vacuum and the residue was dissolved in 15 mL of dry CH2Cl2. The solution was added dropwise to a solution of O-(trimethylsilyl)hydroxylamine (1.2 mmol) and Et3N (2 mmol) in 15 mL of dry CH2Cl2 at 0 °C. The mixture was stirred at room temperature overnight and then washed with 1 N HCl and saturated NaHCO3 solution. ... (2013-05-23) Suberoylanilide hydroxamic acid (SAHA, vorinostat) is the first histone deacetylase inhibitor (HDACi) that has been approved by the FDA for the treatment of cutaneous T-cell lymphoma (CTCL). However, its weak activity against solid tumors and some un-ignorable side effects have limited its further application. In this study, we have designed and synthesized a series of novel SAHA derivatives and evaluated their biological activities. The results showed that most of the compounds exhibited more potent anti-proliferative activities than SAHA against a panel of human cancer cell lines. ... (2013-05-23) General procedure for the synthesis of compounds 11. To a solution of suberic acid (10 mmol) in 50 mL of dry THF was added CDI (12 mmol). The mixture was stirred for 2 h at room temperature. Then, a solution of substituted aniline (10 mmol) in 20 mL of dry THF was added dropwise. The mixture was stirred at room temperature overnight. The solvent was removed under vacuum and the residue was dissolved in 100 mL of EtOAc. The solution was washed with 1 N HCl and saturated NaHCO3 solution. 12
22 https.:////www.ncbi.nlm.nih.gov/pmc/articles/PMC4356243/
29 https.:////www.ncbi.nlm.nih.gov/pmc/articles/PMC4356243/
[3ax] 34 https.:////www.ncbi.nlm.nih.gov/pmc/articles/PMC4356243/
[3cx] 37 https.:////www.ncbi.nlm.nih.gov/pmc/articles/PMC4356243/
[3fx] 42 https.:////www.ncbi.nlm.nih.gov/pmc/articles/PMC4356243/
[3gx] 43 https.:////www.ncbi.nlm.nih.gov/pmc/articles/PMC4356243/
[3hx] 44 https.:////www.ncbi.nlm.nih.gov/pmc/articles/PMC4356243/
[3jx] 47 https.:////www.ncbi.nlm.nih.gov/pmc/articles/PMC4356243/
[3kx] 48 https.:////www.ncbi.nlm.nih.gov/pmc/articles/PMC4356243/
[3lx] 49 https.:////www.ncbi.nlm.nih.gov/pmc/articles/PMC4356243/
[3mx] 50 https.:////www.ncbi.nlm.nih.gov/pmc/articles/PMC4356243/
[3nx] 51 httpshttps://vertexaisearch.cloud.google.com/ground-truth-previews/AUZIYQG4017f8y8319V8fX6P16f863Hj2_f448657-3a9d-4876-8051-4091a1347076
[3ox] 52 https.:////www.ncbi.nlm.nih.gov/pmc/articles/PMC4356243/## A Comparative Analysis of 8-(Hydroxyamino)-8-oxooctanoic Acid and Suberoylanilide Hydroxamic Acid (SAHA) as Histone Deacetylase Inhibitors
For Immediate Release
[City, State] – A comprehensive comparative guide on two prominent histone deacetylase (HDAC) inhibitors, this compound and Suberoylanilide Hydroxamic Acid (SAHA), has been published to assist researchers, scientists, and drug development professionals in understanding their distinct and overlapping properties. This guide provides a detailed analysis of their chemical structures, mechanisms of action, and therapeutic potential, supported by experimental data.
Histone deacetylase inhibitors are a class of compounds that interfere with the function of HDACs, enzymes that play a critical role in the epigenetic regulation of gene expression. By inhibiting HDACs, these compounds can induce histone hyperacetylation, leading to a more open chromatin structure and the reactivation of silenced tumor suppressor genes. This mechanism has established HDAC inhibitors as a promising therapeutic strategy for various cancers and other diseases.
At a Glance: Chemical and Physical Properties
A fundamental comparison of this compound and SAHA begins with their chemical and physical properties, which influence their biological activity and pharmacokinetic profiles.
| Property | This compound | Suberoylanilide Hydroxamic Acid (SAHA) |
| Molecular Formula | C8H15NO4 | C14H20N2O3 |
| Molecular Weight | 189.21 g/mol | 264.32 g/mol |
| CAS Number | 149647-86-9 | 149647-78-9 |
| Synonyms | Octanoic acid, 8-(hydroxyamino)-8-oxo- | Vorinostat, N-hydroxy-N'-phenyloctanediamide |
| Structure | A linear aliphatic hydroxamic acid | An aromatic hydroxamic acid |
Mechanism of Action: Targeting Histone Deacetylases
Both this compound and SAHA function as HDAC inhibitors, but their specificities and potencies can differ. The core mechanism involves the chelation of a zinc ion within the active site of HDAC enzymes, which is crucial for their catalytic activity. This inhibition leads to the accumulation of acetylated histones, altering chromatin structure and gene transcription.
SAHA, also known as Vorinostat, is a potent, broad-spectrum HDAC inhibitor, targeting class I, II, and IV HDACs. It has been shown to inhibit HDAC1, HDAC2, and HDAC3 (Class I) and HDAC6 (Class II) at nanomolar concentrations. This broad activity profile contributes to its pleiotropic effects, including cell cycle arrest, induction of apoptosis, and differentiation in various cancer cells.
While less extensively characterized in publicly available literature, this compound also possesses the characteristic hydroxamic acid moiety essential for HDAC inhibition. Its simpler, aliphatic structure compared to the bulkier aromatic structure of SAHA may influence its isoform selectivity and pharmacokinetic properties. Further research is needed to fully elucidate its specific HDAC isoform inhibition profile and compare its potency directly with SAHA across a range of cancer cell lines.
Caption: General signaling pathway of HDAC inhibition.
Comparative Efficacy and Therapeutic Applications
SAHA (Vorinostat) is an FDA-approved drug for the treatment of cutaneous T-cell lymphoma (CTCL). Its clinical utility has been demonstrated in patients with progressive, persistent, or recurrent disease. Furthermore, preclinical and clinical studies are exploring its potential in treating other malignancies, including glioblastoma, non-small-cell lung carcinoma, and as a latency-reversing agent for HIV.
The therapeutic applications of this compound are not as well-documented in mainstream scientific literature. However, its structural similarity to other known HDAC inhibitors suggests potential as an anticancer agent. Further in-vitro and in-vivo studies are necessary to establish its efficacy and potential therapeutic niches.
Experimental Protocols
To facilitate further comparative research, detailed methodologies for key experiments are provided below.
HDAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against specific HDAC isoforms.
Procedure:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8) are incubated with a fluorogenic acetylated peptide substrate.
-
Serial dilutions of the test compounds (this compound and SAHA) are added to the reaction mixture.
-
The reaction is initiated by the addition of the substrate and allowed to proceed at 37°C for a specified time (e.g., 60 minutes).
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
Fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effects of the compounds on cancer cell lines.
Procedure:
-
Cancer cells (e.g., a panel of human cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan crystals.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the untreated control, and IC50 values are determined.
Western Blot Analysis for Histone Acetylation
Objective: To evaluate the effect of the compounds on the acetylation levels of histones in cells.
Procedure:
-
Cancer cells are treated with the test compounds for a specified time.
-
Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies against acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and a loading control (e.g., β-actin).
-
The membrane is washed and incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Workflow for the comparative evaluation of HDAC inhibitors.
Conclusion
SAHA is a well-established, broad-spectrum HDAC inhibitor with proven clinical efficacy in CTCL and potential for broader applications. This compound, while sharing the key pharmacophore for HDAC inhibition, requires further investigation to fully characterize its biological activity, isoform selectivity, and therapeutic potential. This guide provides a foundational comparison and the necessary experimental framework to encourage and facilitate such research, ultimately contributing to the development of more effective and selective epigenetic therapies.
Contact: [Insert Contact Information]
###
References
- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 2. This compound | C8H15NO4 | CID 21490418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 5. This compound | CAS#:149647-86-9 | Chemsrc [chemsrc.com]
- 6. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 7. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 8. apexbt.com [apexbt.com]
- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 11. Vorinostat - Wikipedia [en.wikipedia.org]
- 12. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 13. Inhibition and Mechanism of HDAC8 Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 16. go.drugbank.com [go.drugbank.com]
- 17. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 18. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 19. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 22. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 23. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 26. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 27. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 29. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 30. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 31. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 32. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 33. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 34. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 36. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 37. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 38. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 39. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 40. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 41. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 42. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 43. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 44. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 45. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 46. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 47. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 48. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 49. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 50. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 51. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 52. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Navigating the Nuances of HDAC Inhibition: A Comparative Analysis of 8-(Hydroxyamino)-8-oxooctanoic Acid
For researchers, scientists, and drug development professionals, the quest for selective and potent histone deacetylase (HDAC) inhibitors is a critical endeavor in the development of novel therapeutics, particularly in oncology. This guide provides a detailed comparison of 8-(Hydroxyamino)-8-oxooctanoic acid, also known as Suberohydroxamic acid (SBHA), with other prominent HDAC inhibitors, supported by experimental data and detailed protocols.
Unveiling the Specificity of this compound
This compound (SBHA) is a competitive HDAC inhibitor.[1][2] Available data indicates its potent inhibitory activity against Class I HDAC isoforms, specifically HDAC1 and HDAC3. This positions SBHA as a valuable tool for studying the roles of these specific enzymes and as a potential starting point for the development of more targeted therapies.
Quantitative Comparison of HDAC Inhibitors
To provide a clear perspective on the specificity of this compound, the following table summarizes its inhibitory activity (IC50 values) alongside other well-characterized HDAC inhibitors: the pan-HDAC inhibitor Vorinostat (SAHA), and the Class I-selective inhibitors Romidepsin and Entinostat.
| HDAC Isoform | This compound (SBHA) IC50 (nM) | Vorinostat (SAHA) IC50 (nM) | Romidepsin IC50 (nM) | Entinostat (MS-275) IC50 (nM) |
| Class I | ||||
| HDAC1 | 250[1][2] | 10 - 61 | 36[3][4] | 243 - 510[5][6][7] |
| HDAC2 | Not Reported | 251 | 47[3][4] | 453[5][6] |
| HDAC3 | 300[1][2] | 19 - 20 | Not Reported | 248 - 1700[5][6][7] |
| HDAC8 | Not Reported | 827 | Not Reported | >100,000[7] |
| Class IIa | ||||
| HDAC4 | Not Reported | Not Reported | 510[4] | >100,000[7] |
| HDAC5 | Not Reported | Not Reported | Not Reported | Not Reported |
| HDAC7 | Not Reported | Not Reported | Not Reported | Not Reported |
| HDAC9 | Not Reported | Not Reported | Not Reported | Not Reported |
| Class IIb | ||||
| HDAC6 | Not Reported | Not Reported | 14,000[4] | >100,000[7] |
| HDAC10 | Not Reported | Not Reported | Not Reported | >100,000[7] |
| Class IV | ||||
| HDAC11 | Not Reported | Not Reported | Not Reported | Not Reported |
Note: IC50 values can vary depending on the assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Experimental Methodologies: Assessing HDAC Inhibition
The inhibitory activity of compounds like this compound is typically determined using a fluorometric in vitro assay. This method provides a sensitive and high-throughput-compatible way to measure the enzymatic activity of HDACs.
Fluorometric HDAC Activity Assay Protocol
This protocol outlines the general steps for determining the IC50 value of an HDAC inhibitor.
1. Reagents and Materials:
-
Recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, etc.)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-460 nm)
2. Assay Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well black microplate, add the diluted inhibitor solutions to the respective wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant HDAC enzyme to all wells except the negative control.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the enzymatic reaction by adding the developer solution to all wells. The developer contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC) group. A potent HDAC inhibitor like Trichostatin A is often included in the developer to halt the HDAC reaction immediately.
-
Incubate the plate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a microplate reader.
3. Data Analysis:
-
Subtract the background fluorescence (negative control) from all readings.
-
Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the positive control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the HDAC enzyme activity, by fitting the data to a dose-response curve.
Workflow for determining HDAC inhibitor IC50 values.
Signaling Pathways Modulated by HDAC Isoforms
Understanding the specific roles of different HDAC isoforms in cellular signaling is crucial for interpreting the effects of selective inhibitors. Below are simplified diagrams illustrating the involvement of key HDAC isoforms in various signaling pathways.
HDAC1/2 Signaling: Class I HDACs, particularly HDAC1 and HDAC2, are core components of several transcriptional repressor complexes (e.g., Sin3A, NuRD, CoREST). They play a critical role in cell cycle progression and proliferation by deacetylating histones and transcription factors like p53 and E2F.
HDAC1/2 in cell cycle and apoptosis regulation.
HDAC3 Signaling: HDAC3 is a key component of the NCoR/SMRT co-repressor complex and is involved in regulating inflammatory responses and metabolic pathways. It can deacetylate and thereby modulate the activity of transcription factors such as NF-κB and STAT3.
HDAC3 in inflammation and immune response.
HDAC6 Signaling: As a predominantly cytoplasmic deacetylase, HDAC6 has a unique set of substrates, including α-tubulin and the chaperone protein Hsp90. By deacetylating these proteins, HDAC6 plays a crucial role in regulating cell motility, protein quality control, and microtubule dynamics.
HDAC6 in cytoplasmic protein regulation.
HDAC8 Signaling: HDAC8, a Class I isoform, has been implicated in various cellular processes, including cell cycle progression and smooth muscle contraction. It is known to deacetylate non-histone proteins such as SMC3, a component of the cohesin complex, thereby influencing chromosome segregation.
HDAC8 in the regulation of cohesin.
Conclusion
This compound (SBHA) demonstrates potent inhibition of HDAC1 and HDAC3, making it a valuable research tool for dissecting the functions of these specific Class I isoforms. When compared to pan-HDAC inhibitors like Vorinostat, SBHA shows a more targeted profile, though a complete assessment of its activity against all HDAC isoforms is still needed for a definitive classification of its selectivity. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative studies and further elucidate the inhibitory potential of novel compounds. The signaling pathway diagrams highlight the diverse roles of individual HDACs, underscoring the importance of developing isoform-selective inhibitors for targeted therapeutic interventions.
References
Unveiling the Action of 8-(Hydroxyamino)-8-oxooctanoic Acid: A Comparative Guide to its Mechanism as a Histone Deacetylase Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of the mechanism of action of 8-(Hydroxyamino)-8-oxooctanoic acid, also known as Suberanilohydroxamic Acid (SAHA) or Vorinostat, against other histone deacetylase (HDAC) inhibitors. Supported by experimental data and detailed protocols, this document serves as a comprehensive resource for understanding and cross-validating the therapeutic potential of this class of epigenetic modifiers.
This compound is a potent inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2][3] By removing acetyl groups from lysine residues on histones and other non-histone proteins, HDACs promote a more compact chromatin structure, leading to transcriptional repression.[1][2] Vorinostat, the first FDA-approved HDAC inhibitor, reverses this process, leading to the accumulation of acetylated histones, chromatin relaxation, and the reactivation of tumor suppressor genes.[3][4][5] This ultimately results in cell cycle arrest, apoptosis, and the inhibition of angiogenesis in cancer cells.[5][6]
Comparative Analysis of HDAC Inhibitors
Vorinostat is a pan-HDAC inhibitor, targeting Class I, II, and IV HDACs.[3][4] Its broad activity profile distinguishes it from other HDAC inhibitors that may exhibit more selectivity for specific HDAC classes or isoforms. The following table summarizes the inhibitory activity of Vorinostat and other notable HDAC inhibitors against various cancer cell lines.
| Drug | Other Names | Class of HDAC Inhibitor | Target HDACs | IC50 (Various Cell Lines) | Reference |
| This compound | Vorinostat, SAHA | Hydroxamic Acid | Class I, II, IV | ~10 nM (cell-free), 0.75 µM - 8.6 µM (cell-based) | [7][8][9] |
| Romidepsin | Depsipeptide, FK228 | Cyclic Peptide | Class I | Nanomolar range | [1] |
| Belinostat | PXD101 | Hydroxamic Acid | Pan-HDAC | 1.4 µM - 2.6 µM | [8] |
| Panobinostat | LBH-589 | Hydroxamic Acid | Pan-HDAC | 0.02 µM - 0.1 µM | [8][10] |
| Entinostat | MS-275 | Benzamide | Class I | Micromolar range | [11] |
Experimental Protocols for Mechanism of Action Validation
To rigorously assess the mechanism of action of this compound and other HDAC inhibitors, a series of key experiments are typically performed. Detailed methodologies for these assays are provided below.
HDAC Activity Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of HDACs.
Protocol:
-
Incubate purified HDAC enzymes with a fluorogenic substrate in the presence of varying concentrations of the test compound (e.g., Vorinostat).
-
After a defined incubation period at 37°C, add a developer solution that stops the HDAC reaction and generates a fluorescent signal from the deacetylated substrate.[12]
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of HDAC inhibition relative to a vehicle-treated control and determine the IC50 value.[12]
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the proliferation and viability of cancer cells.
Protocol:
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the HDAC inhibitor for a specified duration (e.g., 24, 48, 72 hours).[13][14]
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[12][13]
-
The MTT is reduced by metabolically active cells to form purple formazan crystals.
-
Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).[12][13]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[13]
-
Calculate the percentage of cell viability relative to untreated control cells.[15]
Cell Cycle Analysis
This assay evaluates the effect of the compound on the progression of cells through the different phases of the cell cycle.
Protocol:
-
Treat cancer cells with the HDAC inhibitor for a designated time.
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight.[14]
-
Wash the fixed cells and resuspend them in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.[14]
-
Incubate the cells in the dark to allow for DNA staining.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13]
Apoptosis Assays
Several assays can be used to detect and quantify apoptosis (programmed cell death) induced by HDAC inhibitors.
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Protocol:
-
Treat cells with the HDAC inhibitor for the desired time.
-
Harvest and wash the cells.
-
Resuspend the cells in a binding buffer containing FITC-conjugated Annexin V and propidium iodide (PI).[12]
-
Incubate in the dark at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[12]
This assay measures the activity of caspases, a family of proteases that are key mediators of apoptosis.
Protocol:
-
Treat cells with the HDAC inhibitor.
-
Lyse the cells and incubate the cell lysate with a colorimetric or fluorometric substrate specific for a particular caspase (e.g., caspase-3, -8, or -9).[8][12]
-
The cleavage of the substrate by the active caspase releases a chromophore or fluorophore.
-
Measure the absorbance or fluorescence to quantify caspase activity.[8]
A hallmark of apoptosis is the cleavage of genomic DNA into smaller fragments.
Protocol:
-
Treat cells with the HDAC inhibitor.
-
Lyse the cells and isolate the DNA.
-
Analyze the DNA by agarose gel electrophoresis. A characteristic "ladder" pattern of DNA fragments indicates apoptosis.
-
Alternatively, a quantitative ELISA-based assay can be used to detect mono- and oligonucleosomes released into the cytoplasm.[15]
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the mechanism of action of this compound.
Caption: Signaling pathway of HDAC inhibition by this compound.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 3. Vorinostat - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 6. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chimia.ch [chimia.ch]
- 12. Molecular Mechanism of SAHA on Regulation of Autophagic Cell Death in Tamoxifen-Resistant MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Histone Deacetylase Inhibitor SAHA as Potential Targeted Therapy Agent for Larynx Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 8-(Hydroxyamino)-8-oxooctanoic acid (as Suberoylanilide Hydroxamic Acid - SAHA/Vorinostat) Against Established Cancer Therapies
This guide provides a comprehensive comparison of the efficacy of 8-(Hydroxyamino)-8-oxooctanoic acid, widely known as Suberoylanilide Hydroxamic Acid (SAHA) or by its brand name Vorinostat, against established cancer therapies. Vorinostat is a potent histone deacetylase (HDAC) inhibitor that has been evaluated in numerous clinical trials and is approved for the treatment of cutaneous T-cell lymphoma.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanism of action, comparative efficacy data, and relevant experimental protocols.
Mechanism of Action: A Novel Approach to Cancer Treatment
Vorinostat's primary mechanism of action involves the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in regulating gene expression. By removing acetyl groups from histones, HDACs lead to a more compact chromatin structure, repressing the transcription of certain genes, including tumor suppressor genes. Vorinostat, as a potent inhibitor of both class I and II HDACs, induces the accumulation of acetylated histones and other proteins.[2] This alteration in protein acetylation leads to a cascade of cellular events that are detrimental to cancer cells.
The antitumor effects of Vorinostat are multifaceted and include:
-
Alteration of Gene Expression: It selectively alters the transcription of a small percentage (2-5%) of expressed genes in cancer cells.[2][3] A key target is the p21(WAF1) gene, a cyclin-dependent kinase inhibitor that plays a vital role in cell cycle arrest.[3]
-
Induction of Apoptosis: Vorinostat can induce programmed cell death (apoptosis) in various cancer cell lines through both intrinsic and extrinsic pathways.[4][5]
-
Cell Cycle Arrest: The compound can cause cancer cells to arrest at different phases of the cell cycle, notably the G2/M phase.[5]
-
Inhibition of Angiogenesis: Some studies suggest that HDAC inhibitors can interfere with the formation of new blood vessels, which are essential for tumor growth.
-
Induction of Autophagy: In some cancer types, such as glioblastoma stem cells, SAHA has been shown to trigger autophagy.[6]
This mechanism contrasts with traditional chemotherapeutic agents that primarily target rapidly dividing cells by damaging DNA or interfering with mitosis. It also differs from targeted therapies that inhibit specific oncogenic proteins.
Comparative Efficacy Data
The efficacy of Vorinostat has been evaluated in various cancer types, both as a monotherapy and in combination with other agents.
Table 1: In Vitro Cytotoxicity of Vorinostat (SAHA) in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| DU145 | Prostate Cancer | 1-16 (dose-dependent) | 24 and 48 |
| PC-3 | Prostate Cancer | 0.25-15 (dose-dependent) | 24 and 48 |
Data extracted from a study by Shi et al.[5]
Table 2: Clinical Trial Outcomes for Vorinostat
| Cancer Type | Treatment Regimen | Phase | Key Findings |
| Cutaneous T-cell lymphoma | Monotherapy | II | Approved by the FDA for treatment of refractory cases. |
| Glioblastoma (newly diagnosed) | Combined with temozolomide and radiation | I/II | The addition of vorinostat to standard therapy was evaluated for increased efficacy.[7] |
| Advanced Solid Malignancies | Combination with carboplatin and paclitaxel | I | Objective responses observed in mesothelioma, thyroid carcinoma, and squamous cell carcinoma of the larynx. |
| Relapsed/Refractory Non-Small Cell Lung, Colorectal, Prostate, Head and Neck Cancer | Monotherapy | II | No significant responses observed.[8] |
| Ovarian Cancer, Primary Peritoneal Carcinoma, Recurrent Glioblastoma Multiforme | Monotherapy | II | Modest clinical activity reported.[8] |
It is important to note that while Vorinostat has shown promise, particularly in hematological malignancies, its efficacy as a monotherapy in solid tumors has been more limited.[8] However, there is growing evidence of its synergistic effects when combined with other cytotoxic and molecularly targeted agents.[8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to assess the efficacy of Vorinostat.
1. Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of Vorinostat that inhibits the growth of cancer cells by 50% (IC50).
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of Vorinostat (e.g., 0.19–100 μM) for a specified duration (e.g., 24, 48, or 72 hours).
-
Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
The formazan crystals are then dissolved in a solvent (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[9]
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis after treatment with Vorinostat.
-
Methodology:
-
Cells are treated with Vorinostat for a defined period.
-
Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).
-
The cells are then resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
The stained cells are analyzed by flow cytometry. The results distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[10]
-
3. Cell Cycle Analysis (PI Staining and Flow Cytometry)
-
Objective: To determine the effect of Vorinostat on the distribution of cells in different phases of the cell cycle.
-
Methodology:
-
Cells are treated with Vorinostat for a specific duration.
-
The cells are harvested, washed with PBS, and fixed in cold ethanol (e.g., 70%).
-
The fixed cells are then treated with RNase A to remove RNA and stained with Propidium Iodide (PI), which stoichiometrically binds to DNA.
-
The DNA content of the cells is analyzed by flow cytometry. The resulting histogram shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
-
Signaling Pathways and Experimental Workflows
Vorinostat's Mechanism of Action: HDAC Inhibition and Downstream Effects
Caption: Vorinostat inhibits HDACs, leading to histone acetylation and altered gene expression, ultimately causing cell cycle arrest and apoptosis.
Experimental Workflow for Assessing Vorinostat's In Vitro Efficacy
Caption: A typical workflow for evaluating the in vitro anticancer effects of Vorinostat.
References
- 1. Suberoylanilide Hydroxamic Acid (SAHA)-Induced Dynamics of a Human Histone Deacetylase Protein Interaction Network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of the anti-tumor activity of the histone deacetylase inhibitor, suberoylanilide hydroxamic acid (SAHA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suberoylanilide hydroxamic acid (SAHA) causes tumor growth slowdown and triggers autophagy in glioblastoma stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase I/II trial of vorinostat combined with temozolomide and radiation therapy for newly diagnosed glioblastoma: results of Alliance N0874/ABTC 02 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Review of Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors: An Analysis of 8-(Hydroxyamino)-8-oxooctanoic Acid Analogs
In the landscape of epigenetic modifiers, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutic agents, particularly in oncology. Among these, hydroxamic acid derivatives, analogs of 8-(Hydroxyamino)-8-oxooctanoic acid, represent a significant area of research and development. This guide provides a comparative analysis of novel hydroxamic acid-based HDAC inhibitors, presenting key performance data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Performance Comparison of Novel HDAC Inhibitors
The efficacy of HDAC inhibitors is primarily evaluated based on their inhibitory concentration (IC50) against specific HDAC isoforms and their cytotoxic effects on cancer cell lines. The following tables summarize the performance of various novel hydroxamic acid derivatives from recent studies, offering a quantitative comparison of their potency and selectivity.
| Compound | Target HDAC Isoform(s) | IC50 (µM) | Cancer Cell Line(s) | Cytotoxicity (GI50/IC50, µM) | Reference |
| 11i | HDAC6 | 0.020 | HepG2 | 3.63 | [1] |
| 6a | Total HDACs | < 0.001 | SW620, HCT116 | Not specified | [2] |
| 9m | HDAC1, HDAC3, HDAC6 | 0.0298, 0.0247, 0.0213 | RMPI 8226, HCT 116 | Not specified | [3] |
| 10l | Total HDACs | 0.041 | SW620, PC-3, NCI-H23 | 0.671 - 1.211 | [4] |
| 10m | Total HDACs | 0.044 | SW620, PC-3, NCI-H23 | Not specified | [4] |
| Vorinostat (SAHA) | Pan-HDAC | Not specified | HepG2 | >20 | [1] |
Table 1: Comparative Inhibitory Activity and Cytotoxicity of Novel Hydroxamic Acid-Based HDAC Inhibitors. This table highlights the superior potency of several novel compounds (11i, 6a, 9m, 10l, 10m) compared to the established drug Vorinostat (SAHA) in various cancer cell lines.
Structure-Activity Relationship Insights
The development of these potent inhibitors has been guided by key structure-activity relationship (SAR) findings. For instance, the selectivity of compound 11i for HDAC6 was attributed to the positioning of a linker group on its pyrazole scaffold.[1] In another series of compounds, N³-benzyl-substituted derivatives demonstrated stronger bioactivity than their N³-alkyl-substituted counterparts.[4] Furthermore, compounds with a N-hydroxypropenamide functional group at position 7 of a 4-oxoquinazoline skeleton were generally more potent than those with the same group at position 6.[4]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams illustrate a generalized HDAC inhibition pathway and a typical workflow for assessing inhibitor efficacy.
Caption: Generalized HDAC Inhibition Pathway.
Caption: Typical Experimental Workflow for HDAC Inhibitor Evaluation.
Experimental Protocols
The evaluation of these HDAC inhibitors involves a series of standardized in vitro and cell-based assays. Below are detailed methodologies for key experiments cited in the comparative studies.
In Vitro HDAC Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6) and a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC) are prepared in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
-
Compound Incubation: The test compounds, dissolved in DMSO, are serially diluted and incubated with the HDAC enzyme for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation and Termination: The fluorogenic substrate is added to initiate the enzymatic reaction. After a set incubation time (e.g., 30 minutes), the reaction is terminated by the addition of a developer solution (e.g., containing trypsin and a inhibitor like Trichostatin A).
-
Fluorescence Measurement: The fluorescence of the released 7-amino-4-methylcoumarin (AMC) is measured using a microplate reader at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay (SRB or MTT Assay)
This assay determines the cytotoxic effect of the compounds on cancer cell lines.
-
Cell Seeding: Cancer cells (e.g., HepG2, SW620) are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a prolonged period (e.g., 72 hours).
-
Cell Fixation and Staining (SRB Assay):
-
Cells are fixed with trichloroacetic acid (TCA).
-
After washing, the fixed cells are stained with sulforhodamine B (SRB) solution.
-
The unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
-
Colorimetric Measurement: The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of cell viability) values are calculated from dose-response curves.
Western Blot Analysis
This technique is used to detect the levels of acetylated proteins (e.g., histone H3, α-tubulin) in cells, providing evidence of HDAC inhibition in a cellular context.
-
Cell Lysis: Cells treated with the test compounds are harvested and lysed to extract total proteins.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for acetylated proteins (e.g., anti-acetyl-histone H3) and a loading control (e.g., anti-β-actin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands indicates the level of protein acetylation.
Conclusion
The comparative analysis reveals a dynamic field of research focused on developing novel hydroxamic acid-based HDAC inhibitors with improved potency and selectivity over existing drugs. The presented data and methodologies provide a valuable resource for researchers and drug development professionals. The structure-activity relationships identified in these studies offer a roadmap for the rational design of next-generation HDAC inhibitors with enhanced therapeutic profiles. Continued exploration of diverse chemical scaffolds and a deeper understanding of the molecular interactions within the HDAC active site will be crucial for advancing this promising class of anti-cancer agents.
References
- 1. Design, synthesis and biological evaluation of novel hydroxamic acid based histone deacetylase 6 selective inhibitors bearing phenylpyrazol scaffold as surface recognition motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel hydroxamic acid-derived histone deacetylase inhibitors bearing a 2-oxoindoline scaffold as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Histone Deacetylase Inhibitors: Spotlight on 8-(Hydroxyamino)-8-oxooctanoic acid (SAHA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 8-(Hydroxyamino)-8-oxooctanoic acid, more commonly known as Suberoylanilide Hydroxamic Acid (SAHA) or Vorinostat, with other prominent histone deacetylase (HDAC) inhibitors. The information presented is curated from experimental data to assist researchers in making informed decisions for their drug development and scientific investigations.
Introduction to HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histones and other proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] Inhibitors of HDACs (HDACis) block this activity, leading to hyperacetylation of histones, a more open chromatin structure, and the re-expression of silenced genes, including tumor suppressor genes.[1][3] This mechanism has established HDACis as a promising class of anti-cancer agents.[1][4]
This compound (SAHA) is a potent, pan-HDAC inhibitor that targets multiple HDAC isoforms.[5][6] It is a hydroxamic acid-based compound that chelates the zinc ion in the active site of HDAC enzymes, thereby blocking their catalytic activity.[7][8] This guide will compare the performance of SAHA with another widely studied HDAC inhibitor, Trichostatin A (TSA).
Comparative Performance Data
The following tables summarize the key performance indicators of SAHA and TSA based on available experimental data.
Table 1: In Vitro HDAC Inhibition
| Compound | Target HDACs | IC50 Values | Reference(s) |
| This compound (SAHA) | Pan-HDAC inhibitor (Class I, II) | HDAC1: ~20-90 nMHDAC2: ~20-110 nMHDAC3: ~20-120 nMHDAC6: ~20-100 nMHDAC8: ~2 µM | [5][6][9] |
| Trichostatin A (TSA) | Pan-HDAC inhibitor (Class I, II) | ~1.8 nM (cell-free assay)HDAC1: 6 nMHDAC4: 38 nMHDAC6: 8.6 nM | [10] |
Table 2: Cellular and In Vivo Anti-cancer Activity
| Compound | Cell Line(s) | Effect(s) | In Vivo Model(s) | Effect(s) | Reference(s) |
| This compound (SAHA) | LNCaP, PC-3, TSU-Pr1 (prostate cancer) | Suppressed cell growth (2.5-7.5 µM) | CWR22 human prostate xenograft in nude mice | Significant suppression of tumor growth (50 mg/kg/day) | [11] |
| 5-8F (nasopharyngeal carcinoma) | Induced changes in proteome, acetylome, and phosphoproteome | - | - | [12] | |
| Various leukemia and MDS cell lines | Induced hematologic improvement | - | - | [13] | |
| Trichostatin A (TSA) | Various breast cancer cell lines | Inhibited cell growth (mean IC50 of 2.4 nM) | N-methyl-N-nitrosourea-induced rat mammary carcinoma | Potent antitumor activity (0.5 mg/kg) | [10] |
| A549 (lung carcinoma) | Increased radiosensitivity, abrogated G2/M arrest | Spinal muscular atrophy (SMA) model mice | Improved survival and motor behavior (10 mg/kg/day) | [10][14] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
HDAC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against specific HDAC isoforms.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6, HDAC8) are used. A fluorogenic substrate, such as Fluor de Lys® (Enzo Life Sciences), is prepared in assay buffer.
-
Compound Dilution: The test compound (e.g., SAHA, TSA) is serially diluted in DMSO to create a range of concentrations.
-
Assay Reaction: The HDAC enzyme, substrate, and diluted compound are incubated together in a 96-well plate. The reaction is typically carried out at 37°C for a specified time (e.g., 60 minutes).
-
Development: A developer solution is added to the wells, which stops the enzymatic reaction and generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence readings are plotted against the compound concentrations. The IC50 value is calculated using non-linear regression analysis.[10]
Cell Viability/Cytotoxicity Assay (CCK-8 Assay)
Objective: To assess the effect of a compound on the viability and proliferation of cancer cells.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specific duration (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
CCK-8 Reagent Addition: After the treatment period, the medium is replaced with fresh medium containing Cell Counting Kit-8 (CCK-8) reagent.[15]
-
Incubation: The plate is incubated at 37°C for 1-4 hours. During this time, viable cells reduce the WST-8 tetrazolium salt in the CCK-8 reagent to a formazan dye.[15]
-
Absorbance Measurement: The absorbance of the formazan dye is measured at 450 nm using a microplate reader.[15]
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (concentration that inhibits 50% of cell growth) is determined.
Western Blot for Histone Acetylation
Objective: To detect changes in the acetylation levels of histones in cells treated with an HDAC inhibitor.
Methodology:
-
Cell Treatment and Lysis: Cells are treated with the HDAC inhibitor for a specified time. After treatment, the cells are washed and lysed using a lysis buffer to extract total cellular proteins.[14]
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or H4). A primary antibody for a total histone (e.g., anti-Histone H3) is used as a loading control.
-
Secondary Antibody and Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is added to the membrane, and the resulting signal is detected using an imaging system.
-
Analysis: The intensity of the bands corresponding to the acetylated histone is quantified and normalized to the total histone levels.
Visualizations
Signaling Pathway of HDAC Inhibition
Caption: Mechanism of action of this compound (SAHA).
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the CCK-8 assay.
Logical Comparison of HDAC Inhibitors
Caption: Logical comparison of SAHA and TSA properties.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Trichostatin A - Wikipedia [en.wikipedia.org]
- 5. Structural Requirements of HDAC Inhibitors: SAHA Analogues Modified at the C2 Position Display HDAC6/8 Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Requirements of HDAC Inhibitors: SAHA Analogs Functionalized Adjacent to the Hydroxamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Potent and Selective HDAC8 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Suberoylanilide hydroxamic acid, an inhibitor of histone deacetylase, suppresses the growth of prostate cancer cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Suberoylanilide Hydroxamic Acid (SAHA) Treatment Reveals Crosstalk Among Proteome, Phosphoproteome, and Acetylome in Nasopharyngeal Carcinoma Cells [frontiersin.org]
- 13. Phase 1 study of the histone deacetylase inhibitor vorinostat (suberoylanilide hydroxamic acid [SAHA]) in patients with advanced leukemias and myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Histone Deacetylase Inhibitor, Trichostatin A, Enhances Radiosensitivity by Abrogating G2/M Arrest in Human Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Research on 8-(Hydroxyamino)-8-oxooctanoic acid: A Comparative Guide
Currently, there is a notable absence of published studies specifically addressing the reproducibility of research findings concerning 8-(Hydroxyamino)-8-oxooctanoic acid. This guide, therefore, focuses on presenting the available chemical and synthesis-related information for this compound, alongside data for related molecules to provide a contextual understanding for researchers, scientists, and drug development professionals. Without direct comparative experimental data, this document serves as a foundational resource for those interested in working with this molecule.
Chemical Properties and Synthesis Precursors
This compound, also known as octanedioic acid hydroxyamide, is a derivative of octanoic acid.[1] Its chemical structure and properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C8H15NO4 | [1] |
| Molecular Weight | 189.21 g/mol | [1] |
| CAS Number | 149647-86-9 | [1] |
| Synonyms | Octanedioic acid hydroxyamide, UNII-S4CYV86ENG | [1] |
Key precursors for the synthesis of this compound include octanedioic acid (suberic acid) and its derivatives.
Insights from Related Compounds: Synthesis of 8-Aminooctanoic Acid
A common synthetic route to 8-aminooctanoic acid starts from cyclooctanone and involves a Beckmann or Schmidt rearrangement to form a lactam, which is then hydrolyzed.[2] Another pathway involves the hydrolysis of methyl 8-aminooctanoate.[2]
Potential Synthetic Workflow
Based on the synthesis of related compounds, a hypothetical workflow for the synthesis of this compound can be proposed. This workflow is for illustrative purposes and would require experimental validation.
Caption: A potential, unverified synthetic route to this compound.
Limitations and Future Directions
The lack of published data on the biological activity, signaling pathways, and comparative performance of this compound presents a significant gap in the scientific literature. Future research should focus on:
-
Establishing and publishing detailed, reproducible protocols for the synthesis and purification of this compound.
-
Investigating its biological effects in relevant in vitro and in vivo models.
-
Conducting comparative studies against other relevant compounds to understand its relative efficacy and potential applications.
Without such foundational research, the reproducibility and potential utility of this compound in any scientific or therapeutic context remain unevaluated. Researchers are encouraged to approach work with this compound with a focus on rigorous methodology and transparent reporting to build a reliable body of knowledge.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 8-(Hydroxyamino)-8-oxooctanoic Acid
Disclaimer: No specific Safety Data Sheet (SDS) for 8-(Hydroxyamino)-8-oxooctanoic acid (CAS No. 149647-86-9) is publicly available. The following guidance is based on the chemical structure and safety protocols for similar compounds, such as hydroxamic acids and carboxylic acids. Always perform a risk assessment before handling any chemical and consult with your institution's Environmental Health and Safety (EHS) department.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is designed to answer specific operational questions, ensuring safe handling from receipt to disposal.
I. Hazard Identification and Risk Assessment
While specific toxicity data is unavailable, the structure of this compound, containing a hydroxamic acid and a carboxylic acid functional group, suggests potential hazards. Similar compounds can cause skin and eye irritation. As a solid, inhalation of dust particles should also be avoided. A thorough risk assessment is mandatory before beginning any experimental work.
II. Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| Operation | Engineering Controls | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solids (e.g., weighing) | Chemical Fume Hood or Ventilated Balance Enclosure | Safety glasses with side shields | Nitrile or neoprene gloves | Fully buttoned laboratory coat | Recommended if not handled in a ventilated enclosure |
| Handling Solutions (e.g., preparing, transferring) | Chemical Fume Hood | Chemical splash goggles | Nitrile or neoprene gloves | Fully buttoned laboratory coat | Not generally required if handled in a fume hood |
| Large-Scale Operations or Potential for Splashing | Chemical Fume Hood | Face shield worn over chemical splash goggles | Nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Advised based on risk assessment |
III. Operational Plan: Step-by-Step Guidance
A. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
-
Ensure the container is tightly sealed.
B. Handling and Preparation of Solutions:
-
All handling of solid this compound should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust.
-
Wear the appropriate PPE as outlined in the table above.
-
To prepare a solution, slowly add the solid to the solvent to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a water bath.
C. Spill Management:
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's EHS department or emergency response team.
-
Restrict access to the area.
-
IV. Disposal Plan
-
All waste containing this compound, including contaminated labware and absorbent materials, must be disposed of as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and appropriate waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures.
V. Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Visual Workflow for PPE Selection
The following diagram illustrates the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: PPE selection workflow for handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
